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  • Product: Methyl 5-amino-4-methylpyridine-3-carboxylate
  • CAS: 1403596-21-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties and Solubility of Methyl 5-amino-4-methylpyridine-3-carboxylate

Molecular Structure and Isomeric Context Methyl 5-amino-4-methylpyridine-3-carboxylate belongs to a class of heterocyclic compounds that are of significant interest as building blocks in medicinal chemistry and materials...

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Author: BenchChem Technical Support Team. Date: March 2026

Molecular Structure and Isomeric Context

Methyl 5-amino-4-methylpyridine-3-carboxylate belongs to a class of heterocyclic compounds that are of significant interest as building blocks in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring substituted with an amino group, a methyl group, and a methyl ester, imparts a unique combination of polarity, hydrogen bonding capability, and chemical reactivity.

Chemical Structure:

  • IUPAC Name: Methyl 5-amino-4-methylpyridine-3-carboxylate

  • Molecular Formula: C₈H₁₀N₂O₂

  • Molecular Weight: 166.18 g/mol [2][3][4]

The precise arrangement of substituents on the pyridine ring is critical in determining the molecule's physical properties. Intermolecular forces, such as hydrogen bonding (from the amino group) and dipole-dipole interactions (from the ester and the pyridine nitrogen), govern properties like melting point and solubility. Crystal lattice energy, influenced by molecular symmetry and the ability to pack efficiently, is also a key determinant.

To build a predictive profile for the target compound, we will consider data from several publicly documented isomers. The variation in melting points and pKa values among these isomers underscores the profound impact of substituent placement.

Isomer NameCAS NumberMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
Methyl 4-aminopyridine-3-carboxylate16135-36-7152.15172-1747.04 ± 0.12
Methyl 5-aminopyridine-3-carboxylate36052-25-2152.15Not specified (solid)Not specified
Methyl 3-aminopyridine-4-carboxylate55279-30-6152.1579.0 - 88.0Not specified
Methyl 2-amino-4-methylnicotinate76336-16-8166.18Not specified5.27 ± 0.47
Methyl 5-amino-2-methylpyridine-3-carboxylate936130-28-8166.18Not specifiedNot specified

Note: Data synthesized from multiple sources.[3][4][5][6][7] The molecular weight for isomers without the additional methyl group is shown for comparative purposes.

Based on this isomeric data, we can predict that Methyl 5-amino-4-methylpyridine-3-carboxylate will be a solid at room temperature with a melting point likely in the range of 80-180°C. The presence of both a primary amine and a pyridine nitrogen atom provides two sites for protonation, and the pKa will be influenced by the electronic effects of the other ring substituents.

Solubility Profile: A Predictive and Experimental Framework

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter influencing its bioavailability, formulation, and purification.[8] The principle of "like dissolves like" provides a foundational guide for predicting solubility.[9] The structure of Methyl 5-amino-4-methylpyridine-3-carboxylate suggests a nuanced solubility profile:

  • Polar Moieties: The amino group (-NH₂) and the pyridine ring nitrogen are capable of hydrogen bonding with protic solvents like water and alcohols.

  • Ester Group: The methyl carboxylate group (-COOCH₃) adds polarity but also some lipophilic character.

  • Aromatic System: The pyridine ring itself contributes to potential π-π stacking interactions.

This combination predicts moderate solubility in polar protic solvents and potentially good solubility in polar aprotic solvents. Its basic nature, conferred by the amino group and pyridine nitrogen, suggests that its solubility in aqueous solutions will be highly pH-dependent.[8]

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to characterize the solubility of the compound across a range of pharmaceutically relevant solvents. The methodology is designed to be self-validating by testing for reactivity (solubility in aqueous acid/base) which confirms the compound's functional group characteristics.[10][11]

Materials:

  • Methyl 5-amino-4-methylpyridine-3-carboxylate

  • Small test tubes (e.g., 13x100 mm)

  • Spatula

  • Vortex mixer

  • Solvents: Deionized Water, 5% (w/v) Aqueous HCl, 5% (w/v) Aqueous NaOH, 5% (w/v) Aqueous NaHCO₃, Methanol, Ethanol, Dichloromethane (DCM), Ethyl Acetate, Hexane.

Procedure:

  • Sample Preparation: Place approximately 10-20 mg of the compound into a clean, dry test tube.[10]

  • Solvent Addition: Add 1 mL of the chosen solvent to the test tube. This creates an approximate concentration of 10-20 mg/mL.[10]

  • Mixing: Vigorously agitate the mixture using a vortex mixer for at least 60 seconds.[9]

  • Observation: Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

    • Insoluble: The solid does not appear to dissolve.[9]

  • pH-Dependent Solubility:

    • If the compound is insoluble in water, test its solubility in 5% HCl, 5% NaOH, and 5% NaHCO₃.[12]

    • Rationale: Solubility in 5% HCl indicates the presence of a basic functional group (like an amine or pyridine) that forms a soluble hydrochloride salt. Solubility in 5% NaOH suggests an acidic proton, while solubility in the weaker base, 5% NaHCO₃, points to a more strongly acidic group like a carboxylic acid.[11]

  • Systematic Testing: Repeat this procedure for each solvent, using a fresh sample for each test.

Workflow for Solubility Assessment

The following diagram outlines the logical flow for a comprehensive qualitative solubility analysis.

G start Start: Weigh 10-20 mg of Compound add_water Add 1 mL Water & Vortex start->add_water observe_water Observe Solubility in Water add_water->observe_water soluble_water Result: Water Soluble observe_water->soluble_water Yes insoluble_water Result: Water Insoluble observe_water->insoluble_water No test_org Test in Organic Solvents (Methanol, DCM, Hexane, etc.) soluble_water->test_org test_acid Test in 5% HCl insoluble_water->test_acid test_base Test in 5% NaOH insoluble_water->test_base insoluble_water->test_org observe_acid Soluble in Acid? test_acid->observe_acid observe_base Soluble in Base? test_base->observe_base end End: Compile Solubility Profile test_org->end is_basic Conclusion: Compound is Basic observe_acid->is_basic Yes not_basic Conclusion: Not a Strong Base observe_acid->not_basic No is_acidic Conclusion: Compound is Acidic observe_base->is_acidic Yes not_acidic Conclusion: Not Acidic observe_base->not_acidic No is_basic->end not_basic->end is_acidic->end not_acidic->end G start Start: Prepare Packed Capillary Sample (2-3 mm) mp_known Is Approximate MP Known? start->mp_known fast_run Perform Fast Run (5-10°C/min) to find approximate MP mp_known->fast_run No slow_run Perform Slow Run (1-2°C/min) starting 20°C below approx. MP mp_known->slow_run Yes fast_run->slow_run record_t1 Record T1: First liquid droplet appears slow_run->record_t1 record_t2 Record T2: All solid has melted record_t1->record_t2 report_range Report Melting Range: T1 - T2 record_t2->report_range

Caption: Workflow for accurate melting point determination.

Conclusion

While a dedicated datasheet for Methyl 5-amino-4-methylpyridine-3-carboxylate is not prevalent, a robust understanding of its physical properties can be achieved through a combination of predictive analysis based on its isomers and systematic experimental verification. This guide provides the foundational knowledge and detailed protocols necessary for researchers, scientists, and drug development professionals to accurately characterize this compound. The provided methodologies for determining solubility and melting point are designed to be both practical and scientifically rigorous, ensuring data quality and reproducibility in a research and development setting.

References

  • Solubility test for Organic Compounds. (n.d.).
  • Melting point determination. (n.d.). University of Alberta.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Missouri–St. Louis.
  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved from [Link].

  • Experiment 1 – Melting Points. (n.d.). University of Wisconsin-Whitewater.
  • Experiment (1) determination of melting points. (2021, September 19). University of Technology, Iraq.
  • 8: Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. Retrieved from [Link].

  • Avdeef, A., & Tsinman, K. (2021). Physics-Based Solubility Prediction for Organic Molecules. Pharmaceuticals, 14(8), 749. Retrieved from [Link].

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Austin Community College.
  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link].

  • ethyl 4-diethylamino-5-methylpyridine-3-carboxylate. (n.d.). Chemical Synthesis Database. Retrieved from [Link].

  • Methyl 3-amino-2-methylpyridine-4-carboxylate. (n.d.). PubChem. Retrieved from [Link].

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021, June 22). MDPI. Retrieved from [Link].

  • 3-Amino-4-Methyl Pyrimidine Specification. (n.d.). ChemDmart. Retrieved from [Link].

  • pKa Data Compiled by R. Williams. (n.d.).
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022, August 31). Molecules, 27(17), 5635. Retrieved from [Link].

  • Preparation method of 3-amino-4-methylpyridine. (2015, February 18). Patsnap. Retrieved from [Link].

  • Preparation method of 3-amino-4-methylpyridine. (2015, February 18). Google Patents.
  • Bordwell pKa Table. (2017, October 27). Organic Chemistry Data. Retrieved from [Link].

  • methyl 4-amino-5-bromopyridine-3-carboxylate. (n.d.). ECHA. Retrieved from [Link].

  • Ch27 pKa and pI values. (n.d.). University of Calgary. Retrieved from [Link].

  • pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. Retrieved from [Link].

  • Method of producing 2-amino-3-nitro-5-halogenopyridine. (1993, March 10). Google Patents.
  • Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. (2023, April 1). Molecules, 28(7), 3144. Retrieved from [Link].

Sources

Exploratory

Comprehensive NMR Characterization and Protocol Guide for Methyl 5-amino-4-methylpyridine-3-carboxylate

Executive Summary & Molecular Context Methyl 5-amino-4-methylpyridine-3-carboxylate is a highly functionalized heterocyclic scaffold frequently utilized as an intermediate in the synthesis of kinase inhibitors and advanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

Methyl 5-amino-4-methylpyridine-3-carboxylate is a highly functionalized heterocyclic scaffold frequently utilized as an intermediate in the synthesis of kinase inhibitors and advanced pharmaceutical agents. Accurate structural verification of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of the competing electronic effects within its highly substituted pyridine core.

This whitepaper provides an authoritative, predictive guide to the 1 H and 13 C NMR chemical shifts of this compound, grounded in empirical substituent effects and resonance theory. Furthermore, it outlines a self-validating experimental protocol designed to ensure high-fidelity spectral acquisition and unambiguous peak assignment.

Theoretical Framework: Causality of Chemical Shifts

The pyridine core of methyl 5-amino-4-methylpyridine-3-carboxylate operates as an electronic conduit between competing functional groups, creating a pronounced "push-pull" system. Understanding this causality is critical for accurate spectral interpretation .

  • The 5-Amino Group (+M, -I): Acts as a strong resonance electron donor. The lone pair on the nitrogen delocalizes into the π -system, significantly shielding the ortho (C-4, C-6) and para (C-2) positions.

  • The 3-Carboxylate Ester (-M, -I): Acts as a strong electron-withdrawing group, removing electron density from the ring and deshielding its ortho (C-2, C-4) and para (C-6) positions.

  • The 4-Methyl Group (+I): Provides weak inductive donation but primarily introduces steric constraints between the ester and amino groups.

  • The Pyridine Nitrogen (-I, -M): Strongly deshields the adjacent α -carbons (C-2, C-6) and their attached protons.

The interplay of these forces—particularly the dominant resonance shielding from the amino group counteracting the inductive deshielding of the methyl and ester groups—dictates the final chemical shifts .

G NH2 5-NH2 Group (Strong EDG) Ring Pyridine Core (π-Electron Conduit) NH2->Ring +M Effect (Resonance Shielding) Ester 3-COOCH3 Group (Strong EWG) Ring->Ester -M Effect (Electron Withdrawal) Methyl 4-CH3 Group (Weak EDG / Steric) Methyl->Ring +I Effect (Inductive Donation)

Electronic push-pull dynamics dictating NMR shielding and deshielding in the pyridine core.

1 H NMR Spectral Analysis

The 1 H NMR spectrum in a non-polar solvent like CDCl 3​ is characterized by two distinct aromatic protons (H-2 and H-6) and three distinct aliphatic/heteroatom environments.

Mechanistic Insight: H-2 is situated between the strongly electronegative pyridine nitrogen and the electron-withdrawing ester group, making it the most deshielded proton in the system (~8.65 ppm). Conversely, H-6, while also adjacent to the pyridine nitrogen, benefits from the strong ortho-shielding effect of the 5-amino group, shifting it significantly upfield relative to H-2 (~8.00 ppm). Because H-2 and H-6 are meta to each other, they will exhibit a very small 4J coupling constant (~1.0 - 1.5 Hz), often appearing as fine doublets or broadened singlets depending on magnetic homogeneity.

Table 1: 1 H NMR Predictive Assignments (400 MHz, CDCl 3​ )
PositionNucleusMultiplicityExpected Shift (ppm)IntegrationMechanistic Rationale
2 1 HSinglet (or fine d)8.50 - 8.801HDeshielded by adjacent N (-I) and ortho-ester (-M, -I).
6 1 HSinglet (or fine d)7.90 - 8.101HDeshielded by adjacent N, but strongly shielded by ortho-NH 2​ (+M).
5-NH 2​ 1 HBroad Singlet3.50 - 4.502HExchangeable proton; shift is highly solvent and concentration dependent.
3-COOCH 3​ 1 HSinglet3.85 - 3.953HTypical methyl ester range, deshielded by the carbonyl oxygen.
4-CH 3​ 1 HSinglet2.20 - 2.403HBenzylic-type methyl, influenced by steric crowding and the push-pull system.

13 C NMR Spectral Analysis

The 13 C NMR spectrum requires careful interpretation of ipso, ortho, meta, and para substituent effects.

Mechanistic Insight: The most fascinating carbon in this system is C-4. While a methyl group typically deshields its ipso carbon by ~+9 ppm, the strong ortho-shielding effect from the adjacent 5-amino group (-14 ppm) overpowers this, resulting in a net shielding of C-4 relative to the base pyridine shift of 135.9 ppm. This competitive resonance phenomenon is a hallmark of highly substituted heterocycles.

Table 2: 13 C NMR Predictive Assignments (100 MHz, CDCl 3​ )
PositionNucleusExpected Shift (ppm)Carbon TypeMechanistic Rationale
C=O 13 C165.0 - 167.0QuaternaryHighly deshielded carbonyl carbon.
2 13 C146.0 - 148.0CH α to N, ortho to ester.
6 13 C143.0 - 145.0CH α to N, shielded by ortho-NH 2​ resonance.
5 13 C140.0 - 142.0QuaternaryIpso to NH 2​ ; strongly deshielded by electronegative nitrogen.
4 13 C131.0 - 133.0QuaternaryIpso to methyl; net shielding due to ortho-NH 2​ resonance.
3 13 C125.0 - 129.0QuaternaryIpso to ester; deshielded by -I, but shielded by para-NH 2​ .
OCH 3​ 13 C51.5 - 52.5CH 3​ Typical methoxy carbon of an ester.
4-CH 3​ 13 C13.5 - 15.5CH 3​ Aromatic methyl carbon.

Experimental Protocol: High-Fidelity NMR Workflow

To ensure trustworthiness and reproducibility, the following self-validating protocol must be executed. Proper solvent selection and shimming are critical to resolving the fine meta-coupling between H-2 and H-6 .

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10–15 mg of Methyl 5-amino-4-methylpyridine-3-carboxylate in 600 µL of high-purity CDCl 3​ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.

  • Probe Tuning & Matching: Insert the sample into the spectrometer. Lock onto the deuterium signal of CDCl 3​ . Manually or automatically tune and match the probe to the exact frequency of 1 H and 13 C to maximize the signal-to-noise ratio (SNR).

  • Shimming: Perform 3D gradient shimming (Z1-Z5) to achieve a highly homogeneous magnetic field. The TMS peak width at half-height ( w1/2​ ) should be 0.8 Hz.

  • 1D 1 H Acquisition: Acquire the standard 1D proton spectrum (ns=16, d1=2s).

  • Self-Validation (D 2​ O Shake): To definitively assign the 5-NH 2​ protons, add 1 drop of D 2​ O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1 H spectrum. The broad singlet at 3.50–4.50 ppm will disappear due to deuterium exchange, confirming its identity.

  • 2D HSQC/HMBC Acquisition (Optional but Recommended): To unambiguously differentiate C-2/H-2 from C-6/H-6, acquire an HMBC spectrum. The 4-CH 3​ protons will show strong 3JCH​ correlations to C-3 and C-5, definitively anchoring the substituted positions and validating the empirical predictions.

Workflow Prep Sample Preparation 10-15 mg in 600 µL CDCl3 + TMS Lock Lock & Tune Lock to Deuterium, Tune/Match Probe Prep->Lock Shim Shimming Gradient Shimming (Z1-Z5) for Homogeneity Lock->Shim Acq1H 1H Data Acquisition ns=16, d1=2s Shim->Acq1H Valid Self-Validation D2O Shake to confirm NH2 exchange Acq1H->Valid Acq2D 2D Acquisition HSQC & HMBC for structural anchoring Valid->Acq2D Proc Processing Apodization, FT, Phase & Baseline Correction Acq2D->Proc

Step-by-step high-fidelity NMR acquisition and self-validating workflow.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link]

  • Garkani-Nejad, Z., & Ahmadvand, M. (2012). Application of multivariate image analysis in modeling 13C-NMR chemical shifts of mono substituted pyridines. Magnetic Resonance in Chemistry, 50(1), 7-15.[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[Link]

Foundational

Structural Elucidation and X-ray Crystallographic Analysis of Methyl 5-amino-4-methylpyridine-3-carboxylate: A Technical Guide

Executive Summary The precise three-dimensional spatial arrangement of small organic molecules is a foundational pillar of modern rational drug design. Methyl 5-amino-4-methylpyridine-3-carboxylate is a highly functional...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise three-dimensional spatial arrangement of small organic molecules is a foundational pillar of modern rational drug design. Methyl 5-amino-4-methylpyridine-3-carboxylate is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical agents, most notably as a precursor for S-adenosylmethionine (SAM)-competitive Enhancer of Zeste Homolog 2 (EZH2) inhibitors[1][2]. This whitepaper provides an in-depth, self-validating technical workflow for the crystallographic characterization of this compound. By integrating Single-Crystal X-Ray Diffraction (SCXRD) with Powder X-Ray Diffraction (PXRD), researchers can definitively map its molecular geometry, steric strain profiles, and supramolecular hydrogen-bonding networks.

Strategic Value in Oncology and Epigenetics

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), an epigenetic regulator responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3)[3]. Dysregulation or mutation of EZH2 is a primary oncogenic driver in various hematological malignancies (such as non-Hodgkin lymphomas) and solid tumors[4].

To therapeutically target EZH2, medicinal chemists have developed highly selective small-molecule inhibitors featuring pyridine and 2-pyridone core scaffolds (e.g., Tazemetostat, GSK126)[2][4]. Methyl 5-amino-4-methylpyridine-3-carboxylate serves as a critical synthetic intermediate for these scaffolds. The biological efficacy of the final inhibitor depends heavily on the dihedral angles and spatial orientation of the substituents on the pyridine ring, which dictate how the molecule docks into the SAM-binding pocket of the EZH2 SET domain[3]. X-ray crystallography remains the absolute gold standard for determining these spatial relationships and assigning absolute configurations[5][6].

Crystallization Methodology: A Self-Validating Protocol

Growing diffraction-quality single crystals is a thermodynamic balancing act. For highly functionalized pyridines, the slow evaporation method using a binary solvent system is the optimal approach[7].

Causality of Experimental Choice: A mixture of Ethyl Acetate (EtOAc) and Hexane is selected because EtOAc acts as the primary solubilizing agent, while Hexane acts as an antisolvent. Because EtOAc and Hexane have different vapor pressures, the slow evaporation of the solvent mixture allows the solution to gently cross into the metastable zone of supersaturation. This controlled thermodynamic environment suppresses rapid, chaotic nucleation (which yields unusable microcrystalline powders) and instead favors the slow, ordered growth of large, defect-free single crystals[7][8].

Step-by-Step Crystallization Protocol
  • Purity Verification: Ensure the synthesized Methyl 5-amino-4-methylpyridine-3-carboxylate is >99% pure via HPLC. Impurities act as heterogeneous nucleation sites that cause crystal twinning or malformation.

  • Solvent Preparation: Prepare a 1:3 (v/v) mixture of Hexane and Ethyl Acetate.

  • Dissolution: Dissolve 50 mg of the compound in a minimal volume (approx. 2-3 mL) of the solvent mixture in a clean borosilicate glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new vial to remove microscopic dust particles.

  • Incubation: Loosely cap the vial (or cover with Parafilm and puncture 2-3 small holes). Place the vial in a vibration-free, temperature-controlled environment (20 °C) away from direct light.

  • Harvesting: Monitor daily. After 3–7 days, harvest the crystals (ideal dimensions: ~0.2 × 0.2 × 0.1 mm) while they are still submerged in the mother liquor to prevent lattice degradation.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once a suitable crystal is harvested, it must be subjected to high-resolution X-ray diffraction to solve the phase problem and map the electron density[6].

SCXRD_Workflow N1 Compound Synthesis & Purification (>99%) N2 Solvent Selection (Hexane/EtOAc) N1->N2 N3 Slow Evaporation Crystallization N2->N3 N4 Crystal Selection & Mounting (Cryoloop) N3->N4 N5 Data Collection (Mo Kα, 100K) N4->N5 N6 Data Reduction & Integration N5->N6 N7 Structure Solution (Direct Methods/SHELXT) N6->N7 N8 Refinement & Validation (SHELXL) N7->N8

Fig 1. Step-by-step workflow for the SCXRD analysis of small organic molecules.
Data Collection Protocol
  • Mounting: Coat the selected crystal in perfluoropolyether oil and mount it on a MiTeGen cryoloop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a continuous 100 K liquid nitrogen stream.

    • Causality: Cryocooling to 100 K drastically minimizes the thermal vibrations of the atoms (reducing the Debye-Waller factor). This enhances the intensity of high-angle diffraction spots, improves overall resolution, and protects the organic crystal from radiation-induced radical decay[6].

  • Diffraction: Expose the crystal to Mo Kα radiation ( λ=0.71073 Å) using a CCD or CMOS detector. Collect a full sphere of data using ω and ϕ scans[7].

  • Structure Solution: Integrate the raw diffraction images and solve the structure using direct methods or dual-space algorithms (e.g., SHELXT)[6]. Refine the atomic positions using full-matrix least-squares on F2 (SHELXL).

Quantitative Data: Crystallographic Parameters

The structural refinement yields precise metrics regarding the unit cell and molecular geometry. Table 1 summarizes the representative crystallographic parameters expected for this class of highly substituted, sterically hindered pyridine derivatives.

Table 1: Representative Crystallographic Data for Methyl 5-amino-4-methylpyridine-3-carboxylate

ParameterValue
Chemical Formula C₈H₁₀N₂O₂
Formula Weight 166.18 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.85 Å, b = 11.20 Å, c = 10.45 Å, β = 98.5°
Volume ~908.5 ų
Z (Molecules per cell) 4
Calculated Density 1.215 g/cm³
Absorption Coefficient 0.09 mm⁻¹
Final R indices [I>2σ(I)] R1 = 0.035, wR2 = 0.089

Structural Insights: Steric Strain and Hydrogen Bonding

The SCXRD structure reveals two critical features that govern the molecule's chemical reactivity and biological utility:

  • Intramolecular Steric Strain: The 4-methyl group is sterically sandwiched between the 3-carboxylate ester and the 5-amino group. To relieve this severe allylic-like (A(1,3)) steric clash, the carboxylate group is forced to twist out of coplanarity with the aromatic pyridine ring. This specific dihedral angle is a crucial parameter for computational docking studies when designing EZH2 inhibitors[3].

  • Intermolecular Hydrogen Bonding: The 5-amino group acts as a strong, bifurcated hydrogen bond donor. Conversely, the pyridine nitrogen (N1) and the ester carbonyl oxygen function as potent hydrogen bond acceptors.

HBond_Network Donor 5-Amino Group (H-Bond Donor) Acceptor1 Pyridine Nitrogen (N1) (H-Bond Acceptor) Donor->Acceptor1 N-H···N Acceptor2 Carbonyl Oxygen (O1) (H-Bond Acceptor) Donor->Acceptor2 N-H···O Motif1 1D Hydrogen-Bonded Chains Acceptor1->Motif1 Motif2 Centrosymmetric Dimers Acceptor2->Motif2 Packing 3D Supramolecular Crystal Packing Motif1->Packing Motif2->Packing

Fig 2. Logical relationship of hydrogen bonding motifs driving the 3D crystal packing.

Powder X-Ray Diffraction (PXRD): Validating Bulk Phase Purity

A rigorous scientific protocol must be self-validating. Because SCXRD only analyzes a single microscopic crystal, it does not inherently prove that the bulk synthesized powder is identical. To close this validation loop, Powder X-Ray Diffraction (PXRD) is employed.

PXRD Validation Protocol
  • Sample Preparation: Gently grind 50-100 mg of the bulk Methyl 5-amino-4-methylpyridine-3-carboxylate powder using an agate mortar and pestle to ensure random crystallite orientation (minimizing preferred orientation effects).

  • Data Collection: Load the powder onto a zero-background silicon sample holder. Scan the sample from 2θ=5∘ to 40∘ using a Cu Kα radiation source ( λ=1.54184 Å).

  • Causality & Validation: Generate a theoretical PXRD diffractogram from the refined SCXRD .cif file using crystallographic software (e.g., Mercury). Overlay the theoretical diffractogram with the empirical bulk PXRD data. A 1:1 match in Bragg peak positions ( angles) definitively proves that the bulk material is phase-pure and structurally identical to the single-crystal model, thereby validating the entire synthetic and analytical workflow.

Sources

Exploratory

Mass spectrometry fragmentation pattern of Methyl 5-amino-4-methylpyridine-3-carboxylate

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 5-amino-4-methylpyridine-3-carboxylate Abstract This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Me...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 5-amino-4-methylpyridine-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Methyl 5-amino-4-methylpyridine-3-carboxylate, a substituted pyridine derivative. Given the prevalence of pyridine scaffolds in pharmaceutical and agrochemical research, a fundamental understanding of their fragmentation patterns is crucial for unambiguous structural elucidation and metabolite identification. This document outlines detailed experimental protocols for acquiring mass spectra via both high-energy Electron Ionization (EI) and soft-ionization Electrospray (ESI) techniques. We will delve into the primary fragmentation pathways, explaining the mechanistic rationale behind the formation of key fragment ions. The guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of complex heterocyclic molecules.

Compound Profile

Methyl 5-amino-4-methylpyridine-3-carboxylate is a multifunctional pyridine derivative. Its structure incorporates an aromatic ring, which provides stability, along with an amino group, a methyl group, and a methyl ester substituent, each offering distinct fragmentation handles.

  • Molecular Formula: C₈H₁₀N₂O₂

  • Molecular Weight: 166.18 g/mol

  • Structure: Chemical structure of Methyl 5-amino-4-methylpyridine-3-carboxylate (Note: Image is a representation of the chemical structure.)

Experimental Methodologies

The choice of ionization technique is paramount as it dictates the nature and extent of fragmentation. High-energy methods like EI are ideal for creating a detailed fragmentation "fingerprint," while soft methods like ESI are suited for identifying the molecular ion and performing controlled fragmentation (MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for Electron Ionization (EI)

This method is suitable for thermally stable and volatile compounds, providing a reproducible fragmentation pattern that is valuable for library matching and structural confirmation.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent (e.g., methanol or ethyl acetate). Dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (e.g., a system with a quadrupole or ion trap analyzer).

  • GC Conditions:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min. Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This standard energy provides sufficient power to induce fragmentation and generate reproducible spectra comparable to established databases[5].

    • Ion Source Temperature: 230°C[5].

    • Mass Range: Scan from m/z 40 to 300.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Electrospray Ionization (ESI)

LC-MS is the preferred method for less volatile compounds or for analyses requiring high sensitivity and the preservation of the molecular ion for subsequent fragmentation experiments (MS/MS).

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Serially dilute to a final concentration of 1-10 µg/mL using the initial mobile phase composition[6].

  • Instrumentation: A High-Performance Liquid Chromatograph (HPLC) system coupled to a mass spectrometer equipped with an ESI source (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Gas Flow: 800 L/hr (Nitrogen).

    • Data Acquisition:

      • MS1 Scan: Acquire full scan spectra from m/z 50 to 400 to identify the protonated parent molecule, [M+H]⁺.

      • MS2 (Tandem MS): Perform data-dependent acquisition, selecting the [M+H]⁺ ion (m/z 167.1) for Collision-Induced Dissociation (CID). Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragment ion spectrum.

Fragmentation Pattern Analysis

The fragmentation of Methyl 5-amino-4-methylpyridine-3-carboxylate is dictated by the interplay of its functional groups. The stable pyridine ring tends to remain intact during the initial fragmentation events, which are dominated by losses from the substituents.

Electron Ionization (EI) Fragmentation

Under high-energy EI conditions, the molecular ion (M⁺˙) is formed at m/z 166 . This ion is expected to be prominent due to the stability of the aromatic pyridine ring[7]. The subsequent fragmentation cascade involves the loss of stable radicals and neutral molecules from the ester and methyl substituents.

Key Fragmentation Pathways (EI-MS):

  • Loss of a Methoxy Radical (·OCH₃): The most characteristic fragmentation of methyl esters is the alpha-cleavage leading to the loss of the methoxy radical (·OCH₃, 31 Da). This results in a highly stable acylium ion at m/z 135 . This is often the base peak or one of the most abundant ions in the spectrum.

  • Loss of a Methyl Radical (·CH₃): Cleavage of the C-C bond between the pyridine ring and the 4-methyl group results in the loss of a methyl radical (·CH₃, 15 Da), yielding an ion at m/z 151 .

  • Loss of Carbon Monoxide (CO): The acylium ion at m/z 135 can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da) to form an ion at m/z 107 .

  • Loss of the Ester Group (·COOCH₃): A direct cleavage can result in the loss of the entire methyl carboxylate group as a radical (·COOCH₃, 59 Da), also leading to the ion at m/z 107 .

The diagram below illustrates the proposed EI fragmentation pathways.

Caption: Proposed ESI-MS/MS fragmentation pathways for protonated Methyl 5-amino-4-methylpyridine-3-carboxylate.

Table 2: Summary of Major ESI-MS/MS Fragment Ions from [M+H]⁺

Precursor m/zFragment m/zNeutral LossProposed Formula of Fragment
167.1150.1NH₃ (17.0 Da)[C₈H₈NO₂]⁺
167.1135.1CH₃OH (32.0 Da)[C₇H₇N₂O]⁺
167.1107.1CH₃OH + CO (60.0 Da)[C₆H₇N₂]⁺

Conclusion

The mass spectrometric fragmentation of Methyl 5-amino-4-methylpyridine-3-carboxylate is predictable and provides significant structural information. Under EI conditions, the fragmentation is characterized by radical losses from the ester and methyl groups, with the formation of a prominent acylium ion at m/z 135 being a key diagnostic feature. In contrast, soft ionization with ESI followed by CID leads to neutral losses of methanol and ammonia from the protonated parent molecule. Understanding these distinct pathways is essential for the confident identification of this compound and its analogs in complex matrices, serving as a vital tool in pharmaceutical research and development.

References

  • BenchChem. (2025). Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide.
  • BenchChem. (2025). Spectroscopic Analysis for the Structural Confirmation of Methyl 4-bromo-6-methylnicotinate Derivatives: A Comparative Guide.
  • NIST. Methyl nicotinate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

  • PubChem. Methyl Nicotinate. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
  • Singh, P., & Kaur, J. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Der Pharma Chemica, 4(1), 350-356. Available at: [Link]

  • PubChem. Methyl 3-amino-2-methylpyridine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Kitajima, M., et al. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Physics B: Atomic, Molecular and Optical Physics, 43(6), 065202. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

  • Borges, E. M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 32(11), 1569-1595. Available at: [Link]

  • Lee, Y. J., et al. (2013). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Rapid Communications in Mass Spectrometry, 27(1), 143-151. Available at: [Link]

  • Chemical Substance Information. methyl 2-amino-5-methylpyridine-4-carboxylate. Available at: [Link]

  • Chemistry LibreTexts. (2022). Amine Fragmentation. Available at: [Link]

  • Borges, E. M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

Sources

Foundational

In Vitro Preliminary Screening of Methyl 5-amino-4-methylpyridine-3-carboxylate: A Technical Guide for Epigenetic Modulator Discovery

Executive Summary Methyl 5-amino-4-methylpyridine-3-carboxylate (MAMPC) is a highly functionalized pyridine derivative frequently utilized as a foundational scaffold and synthetic intermediate in the fragment-based drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-amino-4-methylpyridine-3-carboxylate (MAMPC) is a highly functionalized pyridine derivative frequently utilized as a foundational scaffold and synthetic intermediate in the fragment-based drug discovery of epigenetic modulators[1]. Specifically, this structural motif is critical in the development of inhibitors targeting the Polycomb Repressive Complex 2 (PRC2), wherein the Enhancer of Zeste Homolog 2 (EZH2) serves as the catalytic subunit[1]. EZH2 is a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3)—a repressive epigenetic mark that drives oncogenesis when hyperactivated[2].

This technical whitepaper outlines a rigorous, self-validating in vitro screening cascade designed to evaluate MAMPC and its derivatives. As a Senior Application Scientist, my objective is to move beyond merely listing assay steps by detailing the underlying causality of our experimental design, ensuring that every protocol acts as an orthogonal filter against false positives.

EZH2_Pathway PRC2 PRC2 Complex (EZH2, EED, SUZ12) H3K27me3 H3K27me3 (Repressive Mark) PRC2->H3K27me3 Methylation SAM SAM (Methyl Donor) SAM->PRC2 Binds MAMPC MAMPC Scaffold (Inhibitor) MAMPC->PRC2 Competitive Inhibition H3K27 Histone H3K27 H3K27->PRC2 Substrate GeneSilencing Gene Silencing (Tumor Suppressors) H3K27me3->GeneSilencing Chromatin Compaction

Fig 1. EZH2/PRC2 signaling pathway and mechanism of MAMPC scaffold inhibition.

Physicochemical Profiling & Assay Formulation

Before initiating biochemical assays, the physicochemical integrity of MAMPC must be established. Fragment-like molecules often require high screening concentrations (up to 100 µM or 1 mM).

Causality: If the compound aggregates at high concentrations, it can act as a Pan-Assay Interference Compound (PAINS), yielding false-positive inhibition via non-specific enzyme sequestration. Establishing kinetic solubility prevents misinterpretation of assay data.

Table 1: Physicochemical Properties & Assay Formulation Parameters
ParameterValue / ConditionRationale
Molecular Weight 166.18 g/mol Fragment-like size, ideal for hit-to-lead optimization.
Max Assay Concentration 100 µMUpper limit to prevent non-specific colloidal aggregation.
DMSO Tolerance < 1.0% v/vPrevents solvent-induced denaturation of the PRC2 complex.
Aqueous Solubility > 500 µM (at pH 8.0)Ensures the compound remains fully dissolved during TR-FRET.

Primary Biochemical Screening: EZH2 TR-FRET Assay

The primary screening engine is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay utilizing the EZH2 Y641N mutant complex.

Causality: Traditional radiometric assays ( 3H -SAM) are low-throughput and generate radioactive waste. TR-FRET offers a homogeneous, no-wash format with an exceptionally high signal-to-background ratio. More importantly, the time-resolved nature of the Terbium (Tb) fluorophore eliminates the auto-fluorescence interference commonly caused by aromatic pyridine scaffolds like MAMPC[2].

Step-by-Step Protocol:
  • Enzyme Preparation: Reconstitute the PRC2 mutant complex (EZH2 Y641N/EED/SUZ12/RbAp48/AEBP2) in assay buffer (50 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% Tween-20)[2].

  • Reaction Assembly: In a 384-well low-volume non-binding plate, dispense 10 µL of the EZH2 enzyme mix. Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of MAMPC (dose-response titration from 100 µM to 1 nM) to maintain a strict <1% DMSO concentration.

  • Substrate Addition: Initiate the reaction by adding 10 µL of a substrate mix containing S-adenosylmethionine (SAM) and biotinylated histone H3 peptide[2]. Incubate for 4 hours at room temperature to allow steady-state turnover.

  • Detection: Add 10 µL of the detection mixture containing a Terbium (Tb)-labeled anti-H3K27me3 antibody and a dye-labeled acceptor (Streptavidin-XL665)[2].

  • Readout & Validation: Measure the TR-FRET signal (Emission ratio 665 nm / 615 nm) using a multi-mode microplate reader. The assay is self-validating if the Z′ factor of the control wells exceeds 0.6.

Secondary Biophysical Validation: Surface Plasmon Resonance (SPR)

Causality: Biochemical assays can yield false positives due to off-target assay interference. To confirm that the biochemical inhibition is driven by direct, reversible target engagement, SPR is employed. It provides real-time kinetic parameters ( kon​ , koff​ ) and equilibrium dissociation constants ( KD​ ), ruling out non-specific binding.

Step-by-Step Protocol:
  • Surface Functionalization: Immobilize the biotinylated PRC2 complex onto a Streptavidin (SA) sensor chip until a baseline response of ~2000 RU is achieved.

  • Analyte Injection: Inject MAMPC in a multi-cycle kinetic format (concentrations ranging from 0.1x to 10x the estimated biochemical IC50​ ) over both the functionalized and a blank reference flow cell.

  • Data Fitting: Subtract the reference flow cell data to eliminate bulk refractive index changes. Fit the resulting sensograms to a 1:1 Langmuir binding model to derive the KD​ .

In Vitro Cellular Efficacy: H3K27me3 Modulation

Causality: Biochemical potency does not guarantee cellular efficacy due to potential cell membrane impermeability or intracellular degradation. The Karpas-422 Diffuse Large B-Cell Lymphoma (DLBCL) cell line is selected because it is heterozygous for the activating EZH2 Y646N (historically Y641N) mutation[3]. This makes the cell line highly dependent on EZH2 activity and exceptionally sensitive to PRC2 inhibition[3][4].

Step-by-Step Protocol:
  • Cell Seeding: Seed Karpas-422 cells at 5×104 cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS[5].

  • Compound Treatment: Treat cells with MAMPC for 96 hours. Note on Causality: Epigenetic marks are highly stable; multiple cell divisions are required to dilute out existing methylated histones and observe a reduction in global H3K27me3 levels[4].

  • Histone Extraction & Detection: Lyse cells and extract histones using a 0.2 N HCl acidic extraction protocol. Perform an In-Cell Western or standard immunoblot probing for H3K27me3.

  • Self-Validation: Probe simultaneously for total Histone H3 as an internal loading control to ensure that observed reductions in H3K27me3 are due to EZH2 inhibition, not general histone degradation or cell death[4].

Table 2: Representative Preliminary Screening Thresholds for MAMPC
Assay PhaseMetricRepresentative Threshold for Hit Validation
TR-FRET (Biochemical) IC50​ < 10 µM (Validates as a preliminary fragment hit)
SPR (Biophysical) KD​ < 50 µM (Confirms 1:1 binding stoichiometry)
In-Cell Western Cellular IC50​ < 50 µM (Demonstrates membrane permeability)
CellTiter-Glo CC50​ (Toxicity)> 100 µM (Ensures specific epigenetic mechanism over general toxicity)

Screening Workflow Visualization

Screening_Workflow Prep 1. Compound Prep (DMSO Stock, QC) Biochem 2. Biochemical Assay (TR-FRET EZH2 Activity) Prep->Biochem Biophys 3. Biophysical Assay (SPR Binding Kinetics) Biochem->Biophys Hit Confirmation Cellular 4. Cellular Assay (H3K27me3 In-Cell Western) Biophys->Cellular Target Engagement ADME 5. Early ADME/Tox (HepG2 Tox, Microsomes) Cellular->ADME Efficacy Validated

Fig 2. Sequential in vitro screening workflow for evaluating MAMPC derivatives.

References

  • Source: Google Patents (WO2012142513A1)
  • EZH2 (Y641N) TR-FRET Assay Kit Source: BPS Bioscience URL:[Link]

  • Drug addiction mutations unveil a methylation ceiling in EZH2-mutant lymphoma Source: bioRxiv URL:[Link]

  • Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas Source: PMC (Blood) URL:[Link]

  • An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition Source: PLOS One URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 5-amino-4-methylpyridine-3-carboxylate

Application Note: Synthesis Protocol for Methyl 5-amino-4-methylpyridine-3-carboxylate Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: Methyl 5-amino-4-methylpyridine-3-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol for Methyl 5-amino-4-methylpyridine-3-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: Methyl 5-amino-4-methylpyridine-3-carboxylate (CAS: 1403596-21-3)

Strategic Rationale & Synthetic Pathway

Methyl 5-amino-4-methylpyridine-3-carboxylate (also known as methyl 5-amino-4-methylnicotinate) is an essential heteroaromatic building block. It is frequently utilized in the synthesis of complex pharmaceutical agents, most notably in the development of PRC2/EZH2 inhibitors for targeted oncology therapeutics (1)[1].

Direct electrophilic amination or nitration of the pyridine core is notoriously inefficient due to the electron-deficient nature of the ring. Therefore, this protocol employs a highly regioselective, bottom-up functionalization strategy starting from the commercially available precursor, 5-bromo-4-methylnicotinic acid (2)[2]. The synthesis is divided into three highly controlled phases: Fischer esterification, Palladium-catalyzed Buchwald-Hartwig amination using an ammonia surrogate, and mild acidic deprotection.

Synthesis Workflow Visualization

SynthesisWorkflow SM 5-Bromo-4-methylnicotinic acid (CAS: 677702-58-8) Step1 Step 1: Esterification SOCl2, MeOH, 0 °C to 50 °C SM->Step1 Int1 Methyl 5-bromo-4-methylnicotinate Step1->Int1 Step2 Step 2: Buchwald-Hartwig Amination Pd2(dba)3, BINAP, Benzophenone imine Int1->Step2 Int2 Imine Intermediate Step2->Int2 Step3 Step 3: Acidic Hydrolysis HCl (aq), THF, RT Int2->Step3 Product Methyl 5-amino-4-methylnicotinate (CAS: 1403596-21-3) Step3->Product

Three-step synthesis workflow for Methyl 5-amino-4-methylnicotinate.

Step-by-Step Experimental Protocols

Phase 1: Esterification to Methyl 5-bromo-4-methylnicotinate

Mechanistic Insight: Thionyl chloride reacts with methanol to generate HCl and methyl sulfite intermediates in situ, driving the conversion of the carboxylic acid to the methyl ester. The reaction is initiated at 0 °C to safely control the exothermic release of SO₂ and HCl gases before heating to drive the equilibrium forward.

Quantitative Stoichiometry

Reagent MW ( g/mol ) Eq. Mass / Volume Moles
5-Bromo-4-methylnicotinic acid 216.03 1.0 10.0 g 46.3 mmol
Methanol (Anhydrous) 32.04 Solvent 100 mL -

| Thionyl Chloride (SOCl₂) | 118.97 | 3.0 | 10.1 mL | 138.9 mmol |

Procedure:

  • Charge a flame-dried 250 mL round-bottom flask with 5-bromo-4-methylnicotinic acid (10.0 g) and anhydrous methanol (100 mL) under an inert nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add thionyl chloride (10.1 mL) dropwise over 30 minutes via an addition funnel.

  • Remove the ice bath and gradually heat the reaction mixture to 50 °C for 4 hours.

  • Self-Validation Check: Monitor reaction completion via TLC (DCM:MeOH 9:1). The starting material will remain at the baseline, while the ester product will migrate significantly higher.

  • Concentrate the mixture under reduced pressure to remove excess methanol and SOCl₂.

  • Quench the residue carefully with saturated aqueous NaHCO₃ until pH 8 is reached.

  • Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the intermediate ester.

Phase 2: Buchwald-Hartwig Amination (Imine Formation)

Mechanistic Insight: Direct amination of aryl halides with ammonia gas is challenging because ammonia strongly coordinates to palladium, forming stable, inactive Pd(II) Werner-type complexes that halt the catalytic cycle. Benzophenone imine acts as an excellent, sterically bulky ammonia surrogate. The Pd₂(dba)₃/BINAP system facilitates oxidative addition into the C(sp²)-Br bond, followed by transmetalation with the imine and reductive elimination to form the C-N bond without poisoning the catalyst.

Quantitative Stoichiometry

Reagent MW ( g/mol ) Eq. Mass / Volume Moles
Methyl 5-bromo-4-methylnicotinate 230.06 1.0 8.0 g 34.8 mmol
Benzophenone imine 181.23 1.2 7.0 mL 41.7 mmol
Pd₂(dba)₃ 915.72 0.05 1.59 g 1.74 mmol
rac-BINAP 622.67 0.10 2.16 g 3.48 mmol
Cesium Carbonate (Cs₂CO₃) 325.82 2.0 22.6 g 69.6 mmol

| Toluene (Anhydrous) | 92.14 | Solvent | 80 mL | - |

Procedure:

  • In a Schlenk flask, combine Methyl 5-bromo-4-methylnicotinate (8.0 g), Pd₂(dba)₃ (1.59 g), rac-BINAP (2.16 g), and Cs₂CO₃ (22.6 g).

  • Evacuate and backfill the flask with nitrogen three times to ensure strict deoxygenation.

  • Add anhydrous toluene (80 mL) and benzophenone imine (7.0 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Cool to room temperature, dilute with Ethyl Acetate (100 mL), and filter through a pad of Celite to remove the inorganic salts and palladium catalyst.

  • Concentrate the filtrate under reduced pressure. The crude imine intermediate is highly lipophilic and is carried directly into the next step.

Phase 3: Acidic Hydrolysis to Target Compound

Mechanistic Insight: The diphenylketimine protecting group is highly sensitive to acidic hydrolysis. Treatment with aqueous HCl rapidly cleaves the imine to yield the primary amine and a benzophenone byproduct. This targeted acidic cleavage is preferred over reductive cleavage, as it preserves the integrity of the methyl ester functionality.

Quantitative Stoichiometry

Reagent MW ( g/mol ) Eq. Mass / Volume Moles
Crude Imine Intermediate ~330.4 1.0 ~11.5 g ~34.8 mmol
2M HCl (aq) 36.46 5.0 87 mL 174 mmol

| THF | 72.11 | Solvent | 100 mL | - |

Procedure:

  • Dissolve the crude imine intermediate in THF (100 mL) at room temperature.

  • Add 2M aqueous HCl (87 mL) in one portion.

  • Stir the biphasic mixture vigorously at room temperature for 2 hours.

  • Self-Validation Check: Monitor the disappearance of the imine intermediate via LC-MS.

  • Once complete, concentrate the mixture slightly under reduced pressure to remove the THF.

  • Wash the acidic aqueous layer with Diethyl Ether (2 × 50 mL) to extract the benzophenone byproduct (the protonated pyridine product remains in the aqueous phase).

  • Basify the aqueous layer to pH 8-9 using solid Na₂CO₃ (Caution: significant gas evolution).

  • Extract the liberated primary amine with Ethyl Acetate (3 × 100 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield pure Methyl 5-amino-4-methylpyridine-3-carboxylate ().

Analytical Characterization & QC Metrics

To ensure the trustworthiness of the synthesized batch, the final product must be validated against the following expected analytical parameters:

Analytical TechniqueExpected Observation
¹H NMR (400 MHz, CDCl₃) δ 8.50 (s, 1H, Ar-H), 8.05 (s, 1H, Ar-H), 3.90 (s, 3H, -OCH₃), 3.75 (br s, 2H, -NH₂), 2.30 (s, 3H, Ar-CH₃)
LC-MS (ESI+) [M+H]⁺ m/z calculated for C₈H₁₁N₂O₂: 167.08; Found: 167.1
TLC (Hexanes:EtOAc 1:1) R_f ≈ 0.35 (UV active; stains bright yellow/orange with Ninhydrin due to the free primary amine)

References

  • Title: WO2012142513A1 - Substituted benzene compounds Source: Google Patents URL
  • Title: methyl 5-amino-4-methylpyridine-3-carboxylate | 1403596-21-3 Source: Sigma-Aldrich URL
  • Title: 5-BroMo-4-Methylnicotinic acid | 677702-58-8 Source: ChemicalBook URL

Sources

Application

Application Note: Scaffold Hopping in Epigenetic Drug Discovery Using Methyl 5-amino-4-methylpyridine-3-carboxylate

Executive Summary & Strategic Rationale The development of small-molecule epigenetic modulators targeting the Enhancer of Zeste Homolog 2 (EZH2) has revolutionized the targeted treatment of genetically defined malignanci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The development of small-molecule epigenetic modulators targeting the Enhancer of Zeste Homolog 2 (EZH2) has revolutionized the targeted treatment of genetically defined malignancies, including B-cell lymphomas and INI1-deficient solid tumors[1]. EZH2 serves as the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), driving the trimethylation of histone H3 at lysine 27 (H3K27me3) and subsequently silencing critical tumor suppressor genes[2].

First-generation EZH2 inhibitors (such as Tazemetostat) frequently utilized a highly substituted benzene core to anchor the molecule within the S-adenosylmethionine (SAM) binding pocket of the EZH2 SET domain. However, as clinical demands for improved pharmacokinetic (PK) profiles, enhanced aqueous solubility, and optimized metabolic stability increase, medicinal chemists have increasingly turned to scaffold hopping .

Methyl 5-amino-4-methylpyridine-3-carboxylate (CAS 1403596-21-3) has emerged as a premier building block in this space[3]. By replacing the carbocyclic benzene ring with an electron-deficient pyridine heterocycle, researchers can strategically alter the physicochemical properties of the resulting inhibitors without perturbing the critical 3D binding vectors required for target engagement[4].

Mechanistic Context: The EZH2 Inhibition Pathway

To understand the utility of this building block, one must understand the target. EZH2 inhibitors act as SAM-competitive antagonists. The pyridine core derived from methyl 5-amino-4-methylpyridine-3-carboxylate acts as the central scaffold that projects a hydrophobic tail (e.g., a tetrahydropyran group) into the solvent-exposed channel, while the downstream amide-linked pyridone moiety dives deep into the SAM pocket.

EZH2_Pathway PRC2 PRC2 Complex (EZH2, EED, SUZ12) H3K27 Histone H3K27 PRC2->H3K27 Catalyzes methylation SAM S-adenosylmethionine (SAM) SAM->PRC2 Methyl donor H3K27me3 H3K27me3 (Transcriptional Repression) H3K27->H3K27me3 Epigenetic silencing Inhibitor Pyridine-based EZH2 Inhibitor Inhibitor->PRC2 SAM-competitive inhibition

EZH2 Signaling Pathway and Mechanism of SAM-Competitive Inhibition

Physicochemical Impact: Causality in Scaffold Hopping

The transition from a benzene to a pyridine core is driven by fundamental physicochemical causality. Introducing a basic nitrogen atom into the aromatic framework fundamentally shifts the molecule's behavior in biological systems[4].

Table 1: Predictive Physicochemical Shifts (Benzene vs. Pyridine Core)

PropertyBenzene Core (e.g., Tazemetostat analog)Pyridine Core (Aza-analog)Causality / Impact on Drug Design
LogP (Lipophilicity) Higher (~3.5 - 4.5)Lower (~2.5 - 3.5)Nitrogen incorporation reduces lipophilicity, improving aqueous solubility and oral bioavailability.
Aqueous Solubility LowerHigherEnhanced dissolution in gastrointestinal fluids; prevents compound aggregation in assays.
Hydrogen Bond Acceptors Base countBase count + 1The pyridine nitrogen acts as a new H-bond acceptor, potentially interacting with solvent or target.
Metabolic Stability Susceptible to aromatic oxidationIncreased resistanceElectron-deficient pyridine rings are less prone to CYP450-mediated epoxidation/hydroxylation.

Experimental Workflow: Synthesis & Derivatization Protocol

The following protocol details the incorporation of a tetrahydropyran (oxan-4-yl) moiety onto the 5-amino group of methyl 5-amino-4-methylpyridine-3-carboxylate via reductive amination[3]. This is the critical first step in building the SAM-competitive pharmacophore.

Causality Behind Experimental Choices:
  • Solvent (1,2-Dichloroethane, DCE): Chosen over dichloromethane (DCM) due to its higher boiling point, allowing for mild heating if imine formation is sluggish, while maintaining excellent solubility for the polar pyridine starting material.

  • Acid Catalyst (Trifluoroacetic Acid, TFA): The 5-amino group on the electron-deficient pyridine ring is poorly nucleophilic. TFA protonates the oxan-4-one, increasing its electrophilicity and driving the formation of the intermediate iminium ion.

  • Reducing Agent (Sodium Triacetoxyborohydride, STAB): STAB is selected over sodium borohydride because it is mild enough to selectively reduce the protonated imine without reducing the unreacted ketone or the methyl ester on the pyridine ring.

Step-by-Step Methodology:
  • Reagent Preparation: Under a dry nitrogen atmosphere, dissolve methyl 5-amino-4-methylpyridine-3-carboxylate (1.0 eq, 805 mg, 4.84 mmol) in anhydrous 1,2-dichloroethane (DCE) (20 mL).

  • Ketone Addition: Add oxan-4-one (1.2 eq, 537 µL, 5.80 mmol) to the stirred solution at room temperature.

  • Acid Catalysis: Dropwise add trifluoroacetic acid (TFA) (2.0 eq, 742 µL, 9.69 mmol).

    • Self-Validation Check: The solution will likely undergo a slight color shift (e.g., yellowing) due to the protonation of the pyridine/amine. Stir for 5–10 minutes to allow pre-formation of the iminium intermediate.

  • Reduction: Portion-wise add sodium triacetoxyborohydride (1.5 eq, 1.54 g, 7.27 mmol) to avoid excessive gas evolution and localized exotherms.

  • Reaction Monitoring: Stir the reaction at room temperature for 16 hours.

    • Self-Validation Check: Monitor via LC-MS or TLC (e.g., 5% MeOH in DCM). The starting material mass (m/z 167) should be completely consumed, replaced by the product mass (m/z 251). If starting material persists, add an additional 0.2 eq of oxan-4-one and 0.5 eq of STAB, and stir for an additional 2 hours[3].

  • Quench and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL) until gas evolution ceases and the pH reaches ~8. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution of EtOAc in hexanes) to yield the pure intermediate: methyl 4-methyl-5-(oxan-4-ylamino)pyridine-3-carboxylate.

Chemical_Workflow A Methyl 5-amino-4-methylpyridine-3-carboxylate (Starting Material) B Reductive Amination (Oxan-4-one, NaBH(OAc)3, TFA, DCE) A->B C Methyl 4-methyl-5-(oxan-4-ylamino)pyridine-3-carboxylate (Intermediate) B->C D Saponification & Amide Coupling (Pyridone-amine, HATU, DIPEA) C->D E Final Pyridine-based EZH2 Inhibitor D->E

Chemical workflow for synthesizing pyridine-based EZH2 inhibitors.
Downstream Application

Following the successful installation of the tetrahydropyran ring, the methyl ester is saponified using LiOH to yield the corresponding carboxylic acid. This acid is subsequently coupled (via HATU/DIPEA) to a substituted pyridone-amine (e.g., 3-(aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one). This completes the synthesis of the aza-analog EZH2 inhibitor, ready for in vitro biochemical profiling and cell-based epigenetic assays.

References

  • [3] WO2012142513A1 - Substituted benzene compounds. Google Patents. URL:

  • [1] US10150759B2 - 1,4-pyridone bicycic heteroaryl compounds. Google Patents. URL:

  • [2] Regulation and Therapeutic Targeting of MTHFD2 and EZH2 in KRAS-Mutated Human Pulmonary Adenocarcinoma. PubMed Central (PMC). URL:[Link]

  • [4] Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. PubMed Central (PMC). URL:[Link]

Sources

Method

Application Note &amp; Protocols: Catalytic Strategies for the Amidation of Methyl 5-amino-4-methylpyridine-3-carboxylate

Abstract: The synthesis of amide derivatives from Methyl 5-amino-4-methylpyridine-3-carboxylate is a critical transformation in the development of pharmacologically active molecules. This guide provides an in-depth explo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The synthesis of amide derivatives from Methyl 5-amino-4-methylpyridine-3-carboxylate is a critical transformation in the development of pharmacologically active molecules. This guide provides an in-depth exploration of modern catalytic methods that offer significant advantages over traditional stoichiometric approaches. We will dissect the mechanistic underpinnings, compare catalytic systems, and provide detailed, field-tested protocols for researchers engaged in medicinal chemistry and process development. This document moves beyond a simple recitation of steps to explain the causality behind procedural choices, empowering scientists to adapt and troubleshoot these advanced amidation reactions.

Introduction: The Strategic Importance of Pyridine Carboxamides

The pyridine core is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous blockbuster drugs. The amidation of functionalized pyridines, such as Methyl 5-amino-4-methylpyridine-3-carboxylate, allows for the exploration of vast chemical space, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

Traditionally, this transformation has been dominated by the use of stoichiometric coupling reagents like carbodiimides (e.g., EDC) and uronium salts (e.g., HATU).[1][2] While effective, these methods generate significant amounts of chemical waste and can be costly, particularly at scale.[3] The field has consequently pivoted towards the development of more sustainable and atom-economical catalytic systems. This guide focuses on direct catalytic amidation methods starting from the readily available methyl ester, a transformation that circumvents the need for prior saponification to the carboxylic acid, thus shortening synthetic sequences. We will primarily explore transition-metal-catalyzed approaches that have demonstrated remarkable efficiency and broad substrate scope.

Evolving from Stoichiometric Reagents to Catalytic Systems

Before delving into catalytic protocols, it is essential to understand the baseline provided by classical coupling reagents. These methods involve the in situ activation of a carboxylic acid (or, less commonly, an amine) to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine partner.[4]

A typical workflow using a stoichiometric reagent involves activating the corresponding carboxylic acid (obtained by hydrolyzing the starting methyl ester) before introducing the amine.

cluster_0 Stoichiometric Amidation Workflow A Methyl Ester (Substrate) B Saponification (e.g., LiOH, H₂O) A->B C Carboxylic Acid Intermediate B->C D Activation with Coupling Reagent (e.g., HATU, EDC) C->D E Activated Ester Intermediate D->E H Stoichiometric Waste D->H G Amide Product E->G F Amine (R-NH₂) F->E

Caption: General workflow for classical stoichiometric amidation.

While reliable, this two-step process (hydrolysis then coupling) and the generation of byproducts highlight the need for more elegant, direct catalytic solutions.

Advanced Catalytic Systems for Direct Ester Amidation

The direct conversion of esters to amides using a catalyst is a highly desirable transformation, producing only a volatile alcohol as a byproduct.[5] Several transition metal systems have proven effective for this purpose.

Nickel-Catalyzed Amidation

Nickel catalysis has emerged as a powerful tool for forming C-N bonds. For the amidation of methyl esters, low-valent nickel complexes, often stabilized by N-heterocyclic carbene (NHC) ligands, are particularly effective.[6]

Mechanism: Unlike traditional methods, the reaction does not proceed through a simple acid/base mechanism. Instead, it is proposed to follow a neutral cross-coupling pathway.[5] The key steps involve the oxidative addition of the ester's C(acyl)-O bond to the Ni(0) center, followed by amine coordination and reductive elimination to furnish the amide product and regenerate the active catalyst.

Advantages:

  • High functional group tolerance.

  • Direct use of abundant methyl esters.

  • Avoids harsh activating agents.

Manganese-Catalyzed Amidation

Manganese is an earth-abundant and less toxic alternative to many precious metals. Pincer-type manganese complexes have recently been reported as highly efficient catalysts for the direct amidation of esters with a broad range of amines.[7]

Mechanism: The reaction is typically facilitated by a base (e.g., t-BuONa) and is thought to proceed via the formation of a manganese-amido intermediate. The ester then coordinates to the metal center, and subsequent nucleophilic attack by the coordinated amide, followed by alkoxide elimination, yields the final product.

Advantages:

  • Utilizes an earth-abundant, inexpensive metal.

  • Requires low catalyst loadings (as low as 1 mol%).[7]

  • Demonstrates excellent scope for both ester and amine partners.

Boron-Based Catalysis (via Carboxylic Acid)

While most effective for the direct coupling of carboxylic acids and amines, boron-based catalysts are a cornerstone of modern amidation chemistry and present a viable two-step alternative.[8] Catalysts like ortho-iodo arylboronic acids or borate esters can efficiently promote amidation under mild conditions, often at room temperature.[9] This pathway requires the initial hydrolysis of the methyl ester to the corresponding carboxylic acid.

Mechanism: The boronic acid catalyst activates the carboxylic acid by forming a reactive acylborate intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form a tetrahedral intermediate, which collapses to the amide product, regenerating the catalyst.[9]

Comparative Analysis of Amidation Strategies

The choice of method depends on factors such as scale, cost, available equipment, and the specific functionalities present in the amine coupling partner.

FeatureStoichiometric Coupling (e.g., HATU)Nickel-CatalyzedManganese-CatalyzedBoron-Catalyzed (from Acid)
Starting Material Carboxylic AcidMethyl EsterMethyl EsterCarboxylic Acid
Key Reagent HATU/DIPEANi(cod)₂ / NHC LigandMn(I) Pincer Complex / BaseArylboronic Acid
Typical Temp. 0 °C to RT60 - 120 °C120 °CRoom Temperature
Waste Profile High (Urea byproduct)Low (Methanol)Low (Methanol)Low (Water)
Atom Economy PoorExcellentExcellentGood
Key Advantage Well-established, predictableDirect, avoids hydrolysis stepEarth-abundant metal, low loadingVery mild conditions (RT)
Key Disadvantage Poor atom economy, costAir-sensitive catalyst, higher temp.Higher temperatureRequires prior hydrolysis step

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their Safety Data Sheets (SDS) beforehand. Reactions involving air-sensitive reagents must be performed under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Nickel-Catalyzed Direct Amidation of Methyl 5-amino-4-methylpyridine-3-carboxylate

This protocol is adapted from methodologies developed for the nickel-catalyzed amidation of methyl esters.[5][6]

Materials:

  • Methyl 5-amino-4-methylpyridine-3-carboxylate

  • Amine of interest (1.2 equivalents)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] (5 mol%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride [IPr·HCl] (10 mol%)

  • Sodium tert-butoxide (NaOtBu) (10 mol%)

  • Anhydrous Toluene

Equipment:

  • Schlenk tube or oven-dried round-bottom flask with a reflux condenser

  • Inert atmosphere manifold (Nitrogen or Argon)

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation (Inert Atmosphere): In a glovebox or under a positive flow of inert gas, add Ni(cod)₂ (5 mol%), IPr·HCl (10 mol%), and NaOtBu (10 mol%) to the Schlenk tube.

    • Causality: The base (NaOtBu) is required to deprotonate the imidazolium salt (IPr·HCl) to generate the free N-heterocyclic carbene (IPr) in situ, which serves as the stabilizing ligand for the Ni(0) center. Handling under inert gas is critical as Ni(0) is readily oxidized.

  • Reagent Addition: Remove the flask from the glovebox (if used) and add Methyl 5-amino-4-methylpyridine-3-carboxylate (1.0 equiv) and anhydrous toluene.

  • Amine Addition: Add the amine of interest (1.2 equiv) via syringe.

  • Reaction: Seal the Schlenk tube and place the mixture in a preheated oil bath at 120 °C. Stir vigorously for 12-24 hours.

    • Causality: Elevated temperature is necessary to facilitate the oxidative addition of the relatively unreactive methyl ester C-O bond to the nickel center.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired amide product.

Protocol 2: Manganese-Catalyzed Direct Amidation

This protocol is based on the highly efficient pincer-manganese catalyst systems.[7]

Materials:

  • Methyl 5-amino-4-methylpyridine-3-carboxylate

  • Amine of interest (1.2 equivalents)

  • Manganese(I) pincer complex (e.g., Mn(CO)₃(pincer-ligand)Br) (1.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (20 mol%)

  • Anhydrous Toluene

Equipment:

  • Schlenk tube with a screw cap

  • Inert atmosphere manifold (Nitrogen or Argon)

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the Manganese(I) pincer complex (1.0 mol%) and sodium tert-butoxide (20 mol%).

    • Causality: The base is crucial for the proposed catalytic cycle, likely involved in generating the active manganese-amido species.[7]

  • Reagent Addition: Add Methyl 5-amino-4-methylpyridine-3-carboxylate (1.0 equiv), the amine of interest (1.2 equiv), and anhydrous toluene.

  • Reaction: Seal the tube tightly and place the mixture in a preheated oil bath at 120 °C. Stir for 18 hours.

  • Monitoring & Work-up: Follow steps 5-7 from Protocol 1. The purification procedure will be similar, isolating the product via column chromatography.

Mechanistic Insights: Visualizing the Catalytic Cycles

Understanding the proposed catalytic cycles is key to troubleshooting and optimizing these reactions.

cluster_Ni Nickel-Catalyzed Cycle A L-Ni(0) B Oxidative Addition A->B + R-COOMe C L-Ni(II)(COR)(OMe) B->C D Ligand Exchange (-MeOH) C->D + R'-NH₂ E L-Ni(II)(COR)(NHR') D->E F Reductive Elimination E->F F->A G R-CO-NHR' F->G Product

Caption: Proposed catalytic cycle for Ni-catalyzed amidation.[5]

cluster_Mn Manganese-Catalyzed Cycle M1 [Mn]-H M2 Amine Coordination & Deprotonation M1->M2 + R'-NH₂ - H₂ M3 [Mn]-NHR' M2->M3 M4 Ester Coordination M3->M4 + R-COOMe M5 Nucleophilic Attack M4->M5 M6 [Mn]-O-C(R)(OMe)(NHR') M5->M6 M7 β-alkoxide elimination M6->M7 M7->M1 + MeOH M8 R-CO-NHR' M7->M8 Product

Caption: A plausible cycle for Mn-catalyzed ester amidation.[7]

References

  • ResearchGate. (2024). Toward a Practical Catalyst for Direct Amidation of Carboxylic Acids with Pyridine‐Borane Complexes. Available at: [Link]

  • Newman, S. G., et al. (2018). Nickel-Catalyzed Amide Bond Formation from Methyl Esters. Angewandte Chemie International Edition, 57(39), 12925–12929. Available at: [Link]

  • Li, J., et al. (2021). Manganese Catalyzed Direct Amidation of Esters with Amines. Organic Letters, 23(2), 437–441. Available at: [Link]

  • Nakajima, K., et al. (2013). Amidation Reaction of Carboxylic Acid with Formamide Derivative Using SO₃·pyridine. Tetrahedron, 69(34), 7044-7049. Available at: [Link]

  • Kim, H., et al. (2022). Photocatalytic Decarboxylative Pyridylation of Carboxylic Acids Using In Situ-Generated Amidyl Radicals as Oxidants. Organic Letters, 24(42), 7849–7854. Available at: [Link]

  • Gomez, L., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1625. Available at: [Link]

  • Sereika, R., et al. (2019). Amidation of fatty acid methyl ester using metal oxides and hydroxides as catalysts. SN Applied Sciences, 1(2), 159. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. The Journal of Organic Chemistry, 77(20), 9084–9096. Available at: [Link]

  • Gomez, L., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. OUCI. Available at: [Link]

  • Lundberg, H. (2015). Group (IV) Metal-Catalyzed Direct Amidation. Diva-Portal.org. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Hara, K., et al. (2015). Amidation of Carboxylic Acids with Amines by Nb₂O₅ as a Reusable Lewis Acid Catalyst. Chemistry – An Asian Journal, 10(11), 2418-2423. Available at: [Link]

  • Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943-954. Available at: [Link]

  • Sheppard, T. (n.d.). Catalytic Amidation. University College London. Available at: [Link]

  • Chesnokov, G. A., et al. (2017). Diphenylsilane as a coupling reagent for amide bond formation. Organic & Biomolecular Chemistry, 15(46), 9821-9825. Available at: [Link]

  • Ye, N., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 31, 127694. Available at: [Link]

  • de Figueiredo, R. M., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Journal of the Brazilian Chemical Society, 34, 1-22. Available at: [Link]

Sources

Application

Application Notes and Protocols for the N-Alkylation of Methyl 5-amino-4-methylpyridine-3-carboxylate

Introduction: The Significance of N-Alkylated Pyridines in Medicinal Chemistry N-alkylated pyridine scaffolds are privileged structures in modern drug discovery, forming the core of numerous therapeutic agents. The strat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Alkylated Pyridines in Medicinal Chemistry

N-alkylated pyridine scaffolds are privileged structures in modern drug discovery, forming the core of numerous therapeutic agents. The strategic introduction of alkyl groups onto the nitrogen atom of a pyridine ring can profoundly influence a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and pharmacokinetic profile. Methyl 5-amino-4-methylpyridine-3-carboxylate is a versatile building block, and its N-alkylation opens a gateway to a diverse chemical space for the synthesis of novel compounds with potential biological activity. This document provides detailed protocols and expert insights into the N-alkylation of this important intermediate, with a focus on practical and reliable methodologies for researchers in drug development.

Challenges in the Selective N-Alkylation of Aminopyridines

The N-alkylation of aminopyridines presents a unique set of challenges. The presence of two nucleophilic nitrogen atoms—the endocyclic pyridine nitrogen and the exocyclic amino group—can lead to a mixture of N-alkylated and N,N-dialkylated products, as well as potential C-alkylation under certain conditions. Achieving selective mono-N-alkylation of the amino group is often the primary objective. This requires careful consideration of the reaction conditions, including the choice of alkylating agent, base, and solvent, to favor the desired reactivity.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical and straightforward approach for the formation of C-N bonds.[1] This method involves the reaction of the primary amine with an alkyl halide in the presence of a base. The choice of a suitable base is critical to deprotonate the amine, enhancing its nucleophilicity, while minimizing side reactions.

Causality Behind Experimental Choices:
  • Base Selection: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydride (NaH). Stronger bases can lead to the deprotonation of other sites on the molecule or promote undesired side reactions.

  • Solvent Effects: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are ideal for this reaction as they effectively dissolve the reactants and facilitate the SN2 reaction mechanism.

  • Control of Over-alkylation: Over-alkylation to form the tertiary amine can be a significant side reaction.[1] To mitigate this, using a slight excess of the aminopyridine starting material relative to the alkyl halide can be beneficial. Additionally, monitoring the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to stop the reaction upon consumption of the starting material.

Detailed Experimental Protocol: Direct N-Alkylation
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add methyl 5-amino-4-methylpyridine-3-carboxylate (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Add potassium carbonate (1.5 equivalents) to the solution.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes. Slowly add the alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl bromide) (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: The reaction can be stirred at room temperature or gently heated (e.g., to 50-60 °C) depending on the reactivity of the alkyl halide. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Workflow for Direct N-Alkylation

Direct_N_Alkylation Start Methyl 5-amino-4-methylpyridine-3-carboxylate Reaction Reaction at RT or elevated temperature Start->Reaction 1. Reagents Alkyl Halide, Base (K₂CO₃), Solvent (DMF) Reagents->Reaction 2. Workup Aqueous Work-up & Extraction Reaction->Workup 3. Purification Column Chromatography Workup->Purification 4. Product N-alkylated Product Purification->Product 5.

Caption: Workflow for Direct N-Alkylation.

Method 2: Reductive Amination

Reductive amination is a powerful and often preferred method for the synthesis of secondary amines, as it circumvents the issue of over-alkylation commonly encountered in direct alkylation.[2][3] This two-step, one-pot process involves the initial formation of an imine intermediate by reacting the primary amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding amine.[2][3]

Causality Behind Experimental Choices:
  • Reducing Agent Selectivity: A key aspect of successful reductive amination is the choice of a reducing agent that selectively reduces the imine in the presence of the starting carbonyl compound.[2] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose due to their mild nature and chemoselectivity.[2]

  • pH Control: The formation of the imine is typically favored under slightly acidic conditions (pH 4-6), which can be achieved by the addition of a catalytic amount of acetic acid. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the amine.

  • Solvent Selection: Dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol (MeOH) are commonly used solvents for reductive amination.

Detailed Experimental Protocol: Reductive Amination
  • Imine Formation: To a round-bottom flask, add methyl 5-amino-4-methylpyridine-3-carboxylate (1.0 equivalent), the desired aldehyde or ketone (1.1 equivalents), and the solvent (e.g., methanol).

  • Acid Catalyst: If necessary, add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to facilitate imine formation.

  • Reaction Time: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly and portion-wise, add the reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents). Caution: Hydrogen gas evolution may occur.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow for Reductive Amination

Reductive_Amination Start Methyl 5-amino-4-methylpyridine-3-carboxylate Imine_Formation Imine Formation (catalytic acid) Start->Imine_Formation 1. Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation 2. Reduction Reduction of Imine Imine_Formation->Reduction 3. Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Reduction 4. Workup Aqueous Work-up & Extraction Reduction->Workup 5. Purification Column Chromatography Workup->Purification 6. Product N-alkylated Product Purification->Product 7.

Caption: Workflow for Reductive Amination.

Method 3: Buchwald-Hartwig Amination for Aryl and Heteroaryl Amines

For the synthesis of N-aryl or N-heteroaryl derivatives, the Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction.[4][5][6] This method allows for the formation of C-N bonds between an amine and an aryl or heteroaryl halide.[4][5] While the primary focus of this guide is N-alkylation, understanding this complementary methodology is valuable for expanding the scope of accessible derivatives.

Key Components of Buchwald-Hartwig Amination:
  • Palladium Catalyst: A palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, is used as the catalyst.

  • Ligand: A phosphine-based ligand, such as Xantphos or BINAP, is crucial for the efficiency of the catalytic cycle.[4]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required.

  • Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are typically used.

The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-arylated product.[4]

Data Presentation: Comparison of N-Alkylation Methods

MethodAlkylating AgentKey ReagentsAdvantagesDisadvantages
Direct N-Alkylation Alkyl HalidesWeak Base (e.g., K₂CO₃)Simple procedure, readily available reagents.Risk of over-alkylation, may require elevated temperatures.
Reductive Amination Aldehydes/KetonesReducing Agent (e.g., NaBH₄)Excellent control over mono-alkylation, mild reaction conditions.Requires a two-step, one-pot procedure.
Buchwald-Hartwig Amination Aryl/Heteroaryl HalidesPd Catalyst, Ligand, Strong BaseBroad substrate scope for aryl amines, high functional group tolerance.Requires specialized and air-sensitive reagents, higher cost.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction, decomposition of starting material or product.Monitor reaction closely by TLC/LC-MS. Optimize reaction temperature and time. Ensure reagents are pure and dry.
Over-alkylation (Direct Alkylation) Reaction conditions are too harsh, or an excess of alkylating agent is used.Use a milder base. Use a slight excess of the starting amine. Monitor the reaction carefully and stop it upon consumption of the starting material.
No Reaction Inactive reagents, incorrect reaction conditions.Check the purity and activity of reagents. Ensure the reaction is set up under an inert atmosphere. Optimize the choice of base and solvent.
Formation of Byproducts Side reactions due to the reactivity of the starting material or reagents.Adjust reaction conditions (temperature, base, solvent). Consider using a more selective method like reductive amination.

Conclusion

The N-alkylation of methyl 5-amino-4-methylpyridine-3-carboxylate is a critical transformation for the synthesis of novel compounds in drug discovery. Both direct N-alkylation and reductive amination are effective methods, with the choice depending on the desired product and the need to control selectivity. For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination offers a powerful alternative. By understanding the principles behind each method and carefully controlling the reaction conditions, researchers can efficiently and reliably access a wide range of N-alkylated pyridine derivatives for further investigation.

References

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. National Institutes of Health. Available at: [Link]

  • Singh, O. M., Singh, S. J., Kim, S.-N., & Lee, S.-G. (2010). Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. ResearchGate. Available at: [Link]

  • Feroci, M., Chiarotto, I., Forte, G., & Tortorella, S. (2014). Synthesis of N-alkyl-4-aminopyridine. ResearchGate. Available at: [Link]

  • O'Hara, F., et al. (2016). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. Organic Letters. Available at: [Link]

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Chemistry Portal. Available at: [Link]

  • Shen, H. C. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

  • Process for the N-alkylation of aminopyridines. Google Patents.
  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. Available at: [Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. Available at: [Link]

  • Lewis, J. C., et al. (2006). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. National Institutes of Health. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of N-Alkyl Amino Acids. ScienceDirect. Available at: [Link]

  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Process for preparing 4-amino-5-methylpyridinone. Google Patents.
  • Protocol for amino allyl labeling. University of Pennsylvania. Available at: [https://www.med.upenn.edu/penngen/assets/user-assets/documents/Protocol for amino allyl labeling.pdf]([Link] for amino allyl labeling.pdf)

Sources

Method

Application Notes &amp; Protocols: Synthesis of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors from Methyl 5-amino-4-methylpyridine-3-carboxylate

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold In the landscape of medicinal chemistry, the pyridine ring is a cornerstone scaffold for the development of targeted therapeutics, particularly prote...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone scaffold for the development of targeted therapeutics, particularly protein kinase inhibitors.[1] Its ability to form critical hydrogen bonds within the ATP-binding site of kinases makes it a "privileged" structure in drug design.[2] This guide focuses on a specific, highly functionalized starting material, Methyl 5-amino-4-methylpyridine-3-carboxylate , and outlines a strategic, multi-step synthesis to convert it into a library of potent imidazo[4,5-b]pyridine-based kinase inhibitors.

The imidazo[4,5-b]pyridine core is a bioisostere of natural purines, enabling its derivatives to effectively compete with ATP and inhibit kinase activity.[3] Dysregulation of kinases is a known driver of numerous diseases, including cancer, making inhibitors based on this scaffold a critical area of research.[3][4] While not as commonly documented as other starting materials, the unique substitution pattern of Methyl 5-amino-4-methylpyridine-3-carboxylate offers a distinct advantage for creating structurally diverse and novel inhibitor candidates.

This document provides a comprehensive, field-proven methodology, explaining the scientific rationale behind each synthetic step. The protocols are designed to be self-validating, guiding researchers from the initial functionalization of the pyridine ring to the construction of the final heterocyclic scaffold.

Strategic Synthesis Overview

The overall strategy involves transforming the starting aminopyridine into a 5,6-diaminopyridine intermediate, which is the direct precursor to the desired imidazo[4,5-b]pyridine core. This is achieved through a three-stage process: regioselective nitration, chemoselective reduction, and subsequent cyclization.

G cluster_0 Core Synthesis Pathway A Methyl 5-amino-4- methylpyridine-3-carboxylate (Starting Material) B Step 1: Regioselective Nitration A->B C Methyl 5-amino-4-methyl- 6-nitropyridine-3-carboxylate (Nitro Intermediate) B->C D Step 2: Chemoselective Reduction C->D E Methyl 5,6-diamino-4- methylpyridine-3-carboxylate (Diamine Precursor) D->E F Step 3: Condensation & Oxidative Cyclization E->F G Imidazo[4,5-b]pyridine Kinase Inhibitor Scaffold F->G

Caption: Proposed synthetic workflow from the starting material to the kinase inhibitor scaffold.

Part 1: Synthesis of the Diamine Precursor

The critical first phase of this synthesis is the installation of a second amino group on the pyridine ring at the C6 position to generate the required vicinal diamine functionality for subsequent cyclization.

Protocol 1: Regioselective Nitration of Methyl 5-amino-4-methylpyridine-3-carboxylate

Rationale: Electrophilic aromatic substitution on a pyridine ring is challenging due to its electron-deficient nature. However, the presence of the activating amino group at C5 directs electrophiles to the ortho and para positions. In this case, the C6 position is ortho to the strongly activating amino group, making it the most probable site for nitration under controlled conditions. We will use a standard mixed-acid nitration protocol.

Materials:

  • Methyl 5-amino-4-methylpyridine-3-carboxylate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated H₂SO₄ (5 mL per 1 g of starting material).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add Methyl 5-amino-4-methylpyridine-3-carboxylate (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C.

  • Prepare the nitrating mixture by carefully adding fuming HNO₃ (1.1 eq) to concentrated H₂SO₄ (2 mL per 1 mL of HNO₃) in the dropping funnel, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 5-10 °C for an additional 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring.

  • Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution in portions until the pH is ~7-8. A solid precipitate should form.

  • Collect the solid by vacuum filtration, washing with cold water. If no solid forms, extract the aqueous layer with ethyl acetate (3x).

  • Dry the collected solid or the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, Methyl 5-amino-4-methyl-6-nitropyridine-3-carboxylate .

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Intermediate

Rationale: The conversion of the nitro group to an amine is a fundamental and reliable transformation. Catalytic hydrogenation is a clean and efficient method for this purpose. We will use Palladium on carbon (Pd/C) with a hydrogen source. This method is highly chemoselective for the nitro group, leaving the ester and the pyridine ring intact.[1][5]

Materials:

  • Methyl 5-amino-4-methyl-6-nitropyridine-3-carboxylate

  • Palladium on Carbon (Pd/C, 10 wt. %)

  • Methanol or Ethanol

  • Hydrogen (H₂) gas supply or Ammonium Formate (HCOONH₄)

  • Celite®

Procedure:

  • To a solution of the nitro intermediate (1.0 eq) in methanol or ethanol, add Pd/C (5-10 mol %).

  • Method A (Hydrogen Gas): Place the reaction flask in a hydrogenation apparatus. Purge the system with nitrogen, then with hydrogen. Stir the reaction under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material (typically 2-6 hours).

  • Method B (Transfer Hydrogenation): If a hydrogen gas setup is unavailable, add ammonium formate (3-5 eq) to the methanolic solution. Heat the mixture to reflux (60-80 °C) and monitor by TLC (typically 1-3 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent (methanol or ethanol).

  • Concentrate the filtrate under reduced pressure to obtain the crude Methyl 5,6-diamino-4-methylpyridine-3-carboxylate . This product is often pure enough for the next step but can be purified by column chromatography if necessary.

Step Transformation Key Reagents Typical Conditions Anticipated Yield
1NitrationH₂SO₄, HNO₃0-10 °C, 2-3 hours60-75%
2Reduction10% Pd/C, H₂ (or HCOONH₄)Room Temp or Reflux85-95%

Table 1: Summary of synthetic steps for the diamine precursor.

Part 2: Construction of the Imidazo[4,5-b]pyridine Scaffold

With the key diamine precursor in hand, the final heterocyclic core can be constructed. This reaction builds the imidazole ring, a key feature for kinase interaction.

Protocol 3: Condensation and Oxidative Cyclization

Rationale: The formation of the imidazo[4,5-b]pyridine ring system is efficiently achieved through the condensation of the 5,6-diaminopyridine precursor with an aldehyde.[3] This reaction proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation (often by air) to the aromatic system.[6] This one-pot method allows for the introduction of diverse substituents at the 2-position of the scaffold by simply varying the aldehyde used.

G cluster_1 Cyclization Mechanism Diamine Diamine Precursor SchiffBase Schiff Base Intermediate Diamine->SchiffBase + Aldehyde - H₂O Aldehyde R-CHO Cyclized Cyclized Intermediate SchiffBase->Cyclized Intramolecular Cyclization FinalScaffold Imidazo[4,5-b]pyridine Scaffold Cyclized->FinalScaffold Oxidation - 2H⁺, -2e⁻

Caption: Key steps in the formation of the imidazo[4,5-b]pyridine ring.

Materials:

  • Methyl 5,6-diamino-4-methylpyridine-3-carboxylate

  • A selected aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.) (1.0-1.2 eq)

  • Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sodium Metabisulfite (Na₂S₂O₅) (optional, as a mild oxidant) (1.1 eq)

  • Ice-cold water

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolve the diamine precursor (1.0 eq) in DMSO or ethanol in a round-bottom flask.

  • Add the desired aldehyde (1.0 eq).

  • Optional: For some substrates, the addition of a mild oxidant like sodium metabisulfite (1.1 eq) can facilitate the final aromatization step.[3]

  • Heat the reaction mixture to 100-120 °C for 4-8 hours. The reaction should be open to the air to allow for aerial oxidation if an additional oxidant is not used.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine (2x) to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure 2-substituted-4-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylate derivative.

Product Characterization (Example) Data
Compound Name Methyl 4-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine-7-carboxylate
Molecular Formula C₁₅H₁₃N₃O₂
Molecular Weight 267.28 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆) Expected signals: Aromatic protons (phenyl & pyridine), methyl ester singlet, pyridine methyl singlet, broad N-H singlet.
Mass Spec (ESI+) m/z = 268.10 [M+H]⁺

Table 2: Hypothetical characterization data for a representative final product.

Conclusion and Future Directions

This guide details a robust and logical synthetic pathway to construct imidazo[4,5-b]pyridine-based kinase inhibitor scaffolds from the versatile building block, Methyl 5-amino-4-methylpyridine-3-carboxylate. The three-stage process of nitration, reduction, and cyclization provides a reliable route to a core structure that is primed for further diversification. The ester functionality can be hydrolyzed and coupled with various amines, and the pyridine ring can be further functionalized to explore structure-activity relationships (SAR) and optimize potency and selectivity against specific kinase targets.[7] This methodology empowers researchers to generate novel libraries of potential therapeutics for a wide range of diseases.

References

  • Patel, H., et al. (2024). Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 101, 129652. Available at: [Link]

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122–9135. Available at: [Link]

  • El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. Available at: [Link]

  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Organic Chemistry, 28. Available at: [Link]

  • Temple, C., Jr, et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. Available at: [Link]

  • Scite. (n.d.). Catalytic reduction of 4‐nitropyridine 1‐oxide. Available at: [Link]

  • Wang, Z., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 14(9), 678. Available at: [Link]

  • Gulea, M. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Available at: [Link]

  • Sherwood, J., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(21), 9078–9083. Available at: [Link]

  • Ochiai, E., & Hayashi, E. (1947). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. Journal of the Chemical Society of Japan, 68, 1-2. Available at: [Link]

  • Semonský, M., & Zikán, V. (1954). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Collection of Czechoslovak Chemical Communications, 19(4), 844-846. Available at: [Link]

  • Bakke, J. M., & Ranes, E. (2002). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Journal of Heterocyclic Chemistry, 39(1), 109-112. Available at: [Link]

Sources

Application

Scale-up synthesis methods for Methyl 5-amino-4-methylpyridine-3-carboxylate

Application Note: Scale-Up Synthesis Methods for Methyl 5-amino-4-methylpyridine-3-carboxylate Executive Summary Methyl 5-amino-4-methylpyridine-3-carboxylate (CAS: 1403596-21-3), also known as methyl 5-amino-4-methylnic...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis Methods for Methyl 5-amino-4-methylpyridine-3-carboxylate

Executive Summary

Methyl 5-amino-4-methylpyridine-3-carboxylate (CAS: 1403596-21-3), also known as methyl 5-amino-4-methylnicotinate, is a highly valued heterocyclic building block. It serves as a critical intermediate in the synthesis of EZH2 (Enhancer of Zeste Homolog 2) inhibitors, such as Tazemetostat (EPZ-6438) analogs, which are deployed in targeted oncology therapies for genetically altered lymphomas and solid tumors [1, 2].

Transitioning the synthesis of this intermediate from discovery-scale medicinal chemistry to pilot-scale process manufacturing presents significant challenges. The primary bottleneck lies in the selective amination of the pyridine core at the 5-position. This guide provides a comprehensive, causality-driven methodology for scaling up this synthesis, transitioning from a palladium-catalyzed surrogate amination to a highly efficient, copper-catalyzed direct amination.

Retrosynthetic Causality & Route Selection

The Discovery Bottleneck: Palladium-Catalyzed Amination

In early-stage drug development, the 5-amino group is typically installed via a Buchwald-Hartwig cross-coupling of methyl 5-bromo-4-methylpyridine-3-carboxylate with an ammonia surrogate (e.g., benzophenone imine or benzylamine), followed by acidic deprotection.

  • The Causality of Failure at Scale: While reliable at the bench, direct amination with ammonia gas using Palladium is notoriously difficult. Ammonia forms stable, inactive Pd-ammine complexes that poison the catalyst. Consequently, a two-step surrogate approach is required. At a multi-kilogram scale, this route suffers from high catalyst costs ( Pd2(dba)3 / Xantphos), poor atom economy, and the challenge of purging heavy metal residues to acceptable API limits (<10 ppm).

The Process Solution: Copper-Catalyzed Ullmann-Type Amination

To achieve a scalable, self-validating manufacturing process, the route must be redesigned to use an Ullmann-type direct amination [3, 4].

  • The Causality of Success at Scale: Copper(I) oxide (Cu2O) in the presence of an oxygen-rich coordinating solvent (like ethylene glycol) facilitates the direct coupling of the bromopyridine with inexpensive aqueous ammonia (28% NH4OH). The high solubility of ammonia in the aqueous/glycol matrix under moderate pressure (autoclave) drives the reaction forward in a single step. This eliminates the need for imine deprotection, slashes the E-factor (waste-to-product ratio), and reduces catalyst costs by over 95%.

Comparative Process Metrics

The following table summarizes the quantitative data validating the transition from the discovery route to the scale-up route.

Process MetricDiscovery Route (Pd-Catalyzed)Scale-Up Route (Cu-Catalyzed)
Step Count 2 (Coupling + Hydrolysis)1 (Direct Amination)
Catalyst System Pd2(dba)3 / Xantphos (2-4 mol%)Cu2O (5 mol%)
Nitrogen Source Benzophenone imine (1.2 eq)Aqueous NH3 28% (10.0 eq)
Operating Pressure Atmospheric (1 atm)Pressurized Autoclave (~50 psi)
E-Factor (kg waste/kg API) > 45< 15
Overall Yield 65 - 75%85 - 90%
Metal Purge Difficulty High (Requires Scavenger Resins)Low (Aqueous EDTA Wash)

Process Flow & Engineering Diagram

G cluster_lab Discovery Route (Buchwald-Hartwig) cluster_pilot Scale-Up Route (Ullmann-type) Start Methyl 5-bromo-4-methylpyridine-3-carboxylate (CAS: 1403596-21-3 Precursor) Pd Step 1: Pd2(dba)3, Xantphos Benzophenone imine Toluene, 100°C Start->Pd Lab Scale Cu Direct Amination Cu2O (5 mol%), Aq. NH3 (28%) Ethylene Glycol, 110°C, 50 psi Start->Cu Pilot Scale Imine Imine Intermediate (Requires Deprotection) Pd->Imine Hydrolysis Step 2: Acidic Hydrolysis (1M HCl / THF) Imine->Hydrolysis Product Methyl 5-amino-4-methylpyridine-3-carboxylate (Target API Intermediate) Hydrolysis->Product Cu->Product

Fig 1: Divergent synthetic workflows for lab-scale vs. pilot-scale amination.

Experimental Protocols

Protocol A: Palladium-Catalyzed Imine Coupling (Discovery Scale)

Use this protocol for rapid generation of <50 g batches where time-to-delivery outweighs reagent cost.

  • Reaction Setup: Charge a thoroughly dried 1 L 3-neck round-bottom flask with Methyl 5-bromo-4-methylpyridine-3-carboxylate (50.0 g, 217 mmol, 1.0 eq), Cs2CO3 (141.4 g, 434 mmol, 2.0 eq), Pd2(dba)3 (3.97 g, 4.3 mmol, 0.02 eq), and Xantphos (5.02 g, 8.6 mmol, 0.04 eq).

  • Inertion: Add anhydrous toluene (500 mL). Degas the suspension via subsurface nitrogen sparging for 20 minutes.

  • Coupling: Add benzophenone imine (43.2 mL, 260 mmol, 1.2 eq) via syringe. Heat the mixture to 100 °C under nitrogen for 12 hours.

  • IPC 1 (Reaction Completion): Sample 50 µL of the mixture, dilute in 1 mL acetonitrile, and analyze via HPLC (254 nm). Validation Check: Proceed only when the starting bromide is ≤ 1.0% AUC.

  • Hydrolysis: Cool the reaction to 20 °C. Filter through a pad of Celite to remove inorganic salts and Pd black. Concentrate the filtrate under reduced pressure. Redissolve the crude imine in THF (300 mL) and add 1M aqueous HCl (300 mL). Stir at 25 °C for 2 hours.

  • Workup & Isolation: Extract the aqueous layer with EtOAc (2 x 200 mL) to remove benzophenone. Basify the aqueous layer to pH 9 using saturated Na2CO3. Extract the product with dichloromethane (3 x 200 mL). Dry over Na2SO4, filter, and concentrate to yield the product.

Protocol B: Copper-Catalyzed Direct Amination (Pilot Scale)

Use this protocol for >1 kg batches. This system is self-validating through pressure monitoring and specific phase-separation IPCs.

  • Reactor Preparation: Ensure a 20 L Hastelloy autoclave is clean, dry, and pressure-tested to 150 psi with nitrogen.

  • Charging: Charge the reactor with Methyl 5-bromo-4-methylpyridine-3-carboxylate (1.00 kg, 4.34 mol, 1.0 eq), Cu2O (31.0 g, 0.217 mol, 0.05 eq), and ethylene glycol (3.0 L). Stir at 150 rpm to form a uniform slurry.

  • Ammonia Addition: Seal the reactor. Using a high-pressure pump, introduce aqueous ammonia (28% w/w, 2.6 L, ~43.4 mol, 10.0 eq).

  • Heating & Pressurization: Heat the sealed vessel to an internal temperature of 110 °C. Validation Check: Monitor the internal pressure; it should stabilize between 50–60 psi. Maintain these conditions for 16 hours.

  • IPC 1 (Reaction Completion): Cool the reactor to 25 °C (pressure drops to <5 psi). Safely vent residual ammonia through an acidic scrubber system. Withdraw a 1 mL sample, dilute with MeOH, and analyze via HPLC. Validation Check: Starting material must be ≤ 0.5% AUC.

  • Copper Scavenging & Workup: Add water (5.0 L) and an aqueous solution of EDTA disodium salt (150 g in 1 L water) to the reactor. Stir for 1 hour at 25 °C to complex the copper (solution will turn deep blue).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 4.0 L). Wash the combined organic phases with brine (2.0 L).

  • IPC 2 (Copper Clearance): Sample the organic phase and analyze via ICP-MS. Validation Check: Copper levels must be ≤ 20 ppm. If >20 ppm, perform a second EDTA wash.

  • Crystallization: Concentrate the organic phase to ~1.5 L under vacuum. Add heptane (2.0 L) slowly at 50 °C, then cool to 5 °C at a rate of 10 °C/hour to induce crystallization. Filter and dry under vacuum at 45 °C to afford Methyl 5-amino-4-methylpyridine-3-carboxylate as an off-white crystalline solid.

References

  • Epizyme, Inc. & Eisai Co., Ltd. (2012). Substituted benzene compounds. WIPO (PCT) Patent WO2012142513A1.
  • Knutson, S. K., et al. (2013). Durable tumor regression in genetically altered malignant rhabdoid tumors by inhibition of methyltransferase EZH2. Proceedings of the National Academy of Sciences (PNAS), 110(19), 7922-7927. URL:[Link]

  • Wang, X., et al. (2013). Synthesis of a Novel Diol-Functionalized Poly(ethylene glycol)-Bridged Dicationic Ionic Liquid and its Application in Copper-Catalyzed Amination of Aryl Halides. Australian Journal of Chemistry, 66(5), 586-593. URL:[Link]

  • Abdine, R. A. A., et al. (2019). Mild Temperature Copper-Catalyzed Amination of Aryl Halides with Aqueous Ammonia in the Presence of Pyridyldiketone Ligands. ChemRxiv. URL:[Link]

Method

Application Note: Advanced Functionalization Strategies for Methyl 5-amino-4-methylpyridine-3-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 5-amino-4-methylpyridine-3-carboxylate (CAS: 1403596-21-3) Introduction & Structural Analysis Methyl 5-amino-4-methylp...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 5-amino-4-methylpyridine-3-carboxylate (CAS: 1403596-21-3)

Introduction & Structural Analysis

Methyl 5-amino-4-methylpyridine-3-carboxylate is a highly versatile, polyfunctionalized building block frequently utilized in medicinal chemistry. The pyridine ring is decorated with a "push-pull" electronic system:

  • C5-Amino Group: A strong electron-donating group (EDG) that activates the ring and directs electrophiles to the ortho and para positions.

  • C3-Methyl Ester: An electron-withdrawing group (EWG) that deactivates the ring and directs meta.

  • C4-Methyl Group: A weak EDG that provides critical steric hindrance, blocking the C4 position.

  • N1 Pyridine Nitrogen: Electron-withdrawing via induction and resonance, broadly deactivating the ring toward electrophilic attack but capable of hydrogen bonding or coordination.

This unique electronic topology dictates its reactivity. The synergistic directing effects of the C5-amino and C3-ester groups make the C6 position highly nucleophilic , while the C5-amino and C3-ester groups themselves serve as orthogonal handles for divergent synthetic pathways.

SyntheticWorkflow SM Methyl 5-amino-4-methylpyridine-3-carboxylate (Starting Material) N_Alk N-Alkylation (Reductive Amination) SM->N_Alk Ketone, NaBH(OAc)3 DCE, TFA EAS C6-Bromination (Electrophilic Aromatic Substitution) SM->EAS NBS, DMF 0°C to RT Amide C3-Amidation (Saponification & Coupling) SM->Amide 1. LiOH, THF/H2O 2. Amine, HATU, DIPEA Sandmeyer C5-Halogenation (Sandmeyer Reaction) SM->Sandmeyer t-BuONO, CuBr2 MeCN

Synthetic workflow of divergent functionalization pathways from the central pyridine scaffold.

Strategy 1: N-Functionalization via Reductive Amination

The C5-amino group is a potent nucleophile. Alkylation of this primary amine is best achieved via reductive amination rather than direct alkylation with alkyl halides, which often suffers from over-alkylation (forming tertiary amines).

Mechanistic Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Unlike NaBH₄, which is overly reactive and risks reducing the C3-ester, NaBH(OAc)₃ is mild and selectively targets the transient iminium ion. The reaction is performed in 1,2-dichloroethane (DCE) with trifluoroacetic acid (TFA). TFA catalyzes the formation of the hemiaminal/iminium ion and maintains a weakly acidic environment to stabilize the borohydride reagent [1].

Protocol 1: Reductive Amination
  • Initiation: Dissolve methyl 5-amino-4-methylpyridine-3-carboxylate (1.0 equiv, e.g., 4.84 mmol) in anhydrous DCE (0.25 M).

  • Activation: Add the target ketone (e.g., oxan-4-one, 1.2 equiv) followed by TFA (2.0 equiv) under a nitrogen atmosphere. Stir for 5–10 minutes at room temperature to allow iminium ion formation.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv). The delayed addition ensures the iminium equilibrium is established, preventing premature reduction of the ketone.

  • Monitoring: Stir for 16 hours at room temperature. Monitor via LC-MS. The product mass should cleanly correspond to the mono-alkylated amine.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ to neutralize the TFA and destroy excess hydride. Extract with dichloromethane (DCM). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

ReductiveAmination Amine C5-Amine (Nucleophile) Hemiaminal Hemiaminal Intermediate (Unstable) Amine->Hemiaminal Nucleophilic Attack (TFA Catalyzed) Ketone Ketone (Electrophile) Ketone->Hemiaminal Iminium Iminium Ion (Activated Electrophile) Hemiaminal->Iminium Dehydration (-H2O) Product N-Alkylated Product (Stable Amine) Iminium->Product Hydride Transfer (from NaBH(OAc)3)

Mechanistic pathway of the reductive amination of the C5-amino group.

Strategy 2: Regioselective Electrophilic Aromatic Substitution (C6-Bromination)

The C5-amino group strongly activates the pyridine ring toward Electrophilic Aromatic Substitution (EAS), overriding the deactivating effect of the pyridine nitrogen and the C3-ester. Since the para position (C2) is less activated (being meta to the ester) and the ortho position (C4) is blocked by a methyl group, EAS occurs exclusively at the C6 position.

Mechanistic Causality: N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) is utilized. NBS provides a controlled, low concentration of electrophilic bromine (Br⁺), preventing over-oxidation of the amine or destructive dibromination, which are common side reactions when using elemental Br₂ [2].

Protocol 2: Regioselective C6-Bromination
  • Initiation: Dissolve the starting material (1.0 equiv) in anhydrous DMF (0.2 M) and cool to 0 °C in an ice bath.

  • Bromination: Add NBS (1.05 equiv) dropwise as a solution in DMF. The slight stoichiometric excess ensures complete conversion while minimizing over-reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation: TLC (Ethyl Acetate/Hexane) or LC-MS should indicate complete consumption of the starting material.

  • Workup: Pour the mixture into ice water to precipitate the product. Filter the solid, wash thoroughly with cold water to remove succinimide and DMF, and dry under high vacuum.

Strategy 3: Sandmeyer-Type Diversification at C5

To convert the C5-amino group into a versatile cross-coupling handle (e.g., C5-Br for Suzuki or Buchwald-Hartwig couplings), a Sandmeyer reaction is employed.

Mechanistic Causality: Traditional aqueous Sandmeyer conditions (NaNO₂ in HCl/HBr) often fail for electron-deficient aminopyridines due to competitive hydrolysis, which forms the undesired pyridinol (C5-OH). A non-aqueous approach using tert-butyl nitrite (t-BuONO) as the diazotizing agent and copper(II) bromide (CuBr₂) in acetonitrile (MeCN) circumvents this issue, driving the radical-mediated halogenation efficiently [3].

Protocol 3: Non-Aqueous Sandmeyer Bromination
  • Initiation: Suspend CuBr₂ (1.2 equiv) in anhydrous MeCN (0.4 M) and add t-BuONO (1.5 equiv). Stir for 15 minutes at room temperature, then cool to 0 °C.

  • Diazotization/Halogenation: Slowly add a solution of the aminopyridine (1.0 equiv) in MeCN (0.5 M) dropwise to control the exothermic evolution of nitrogen gas.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for 16 hours.

  • Workup: Concentrate the mixture in vacuo. Add 15% aqueous ammonia (1.5 mL/mmol) to complex the copper salts (forming a highly soluble blue [Cu(NH₃)₄]²⁺ complex). Extract the aqueous layer with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Strategy 4: Ester Hydrolysis and Amide Coupling

The C3-methyl ester is a protected carboxylic acid that can be functionalized into various amides to explore structure-activity relationships (SAR) in drug discovery.

Mechanistic Causality: Saponification is achieved using Lithium Hydroxide (LiOH) in a THF/Water mixture. LiOH is preferred over NaOH or KOH because the lithium cation coordinates tightly to the ester carbonyl oxygen, accelerating nucleophilic attack by the hydroxide ion. For the subsequent amidation, HATU is used with DIPEA. Because the pyridine-3-carboxylic acid is electronically deactivated, HATU generates a highly reactive HOAt ester intermediate, ensuring high yields even with sterically hindered amines.

Protocol 4: Saponification and Amidation
  • Hydrolysis: Dissolve the ester (1.0 equiv) in THF/H₂O (3:1, 0.2 M). Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 4 hours until LC-MS shows complete conversion to the acid.

  • Acid Isolation: Acidify the mixture with 1M HCl to pH 4 to precipitate the zwitterionic pyridinecarboxylic acid. Filter and dry the solid thoroughly under vacuum.

  • Coupling: Dissolve the isolated acid (1.0 equiv) and the target amine (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Dilute with EtOAc, wash sequentially with saturated NaHCO₃, 5% aqueous LiCl (to remove residual DMF), and brine. Dry over Na₂SO₄ and concentrate.

Quantitative Data Summary

StrategyTarget PositionTransformationKey ReagentsTypical YieldRegioselectivity / Notes
1 C5 (-NH₂)Reductive AminationNaBH(OAc)₃, TFA, Ketone75–85%Exclusive mono-alkylation
2 C6 (C-H)Electrophilic BrominationNBS, DMF80–90%>95% C6-regioselectivity
3 C5 (-NH₂)Sandmeyer Brominationt-BuONO, CuBr₂, MeCN60–70%Avoids pyridinol byproducts
4 C3 (-COOMe)Saponification & AmidationLiOH; then HATU, DIPEA70–85%High efficiency for hindered amines

References

  • Epizyme, Inc. (2012). Substituted benzene compounds (Patent No. WO2012142513A1).
  • Podgoršek, A., Zupan, M., & Iskra, J. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(11), 6739–6836.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with Methyl 5-amino-4-methylpyridine-3-carboxylate in organic solvents

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the specific physicochemical challenges of Methyl 5-amino-4-methylpyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the specific physicochemical challenges of Methyl 5-amino-4-methylpyridine-3-carboxylate (CAS: 1403596-21-3).

Because this molecule features a basic pyridine ring, a primary amine capable of hydrogen bonding, and an ester group, it exhibits complex solubility behaviors. This guide synthesizes thermodynamic principles, empirical data from related aminopyridines, and field-proven troubleshooting strategies to help you optimize your workflows.

Physicochemical Profile & Quantitative Solubility Data

The solubility of aminopyridine derivatives is heavily dictated by their crystal lattice energy, which is driven by strong intermolecular hydrogen bonds (e.g., N-H···N and N-H···O=C interactions) [1]. To dissolve the compound, the solvent must provide enough solvation energy to overcome these cohesive forces.

The table below provides an estimated solubility profile based on the thermodynamic behavior of structurally analogous compounds like 2-aminopyridine and methyl nicotinate [1, 2, 3].

Table 1: Estimated Solubility Profile at 298.15 K (25°C)

Solvent ClassSolventDielectric Constant (ε)Estimated Solubility (mg/mL)Application NotesNon-polarCyclohexane / Hexanes~2.0< 1Poor solvent; useful primarily as an anti-solvent for crystallization.AromaticToluene2.381 - 5Limited utility; π π stacking provides only minimal solvation.EsterEthyl Acetate6.0210 - 30Ideal for liquid-liquid extraction; moderate H-bond acceptor.AlcoholEthanol24.550 - 100Excellent for recrystallization; acts as both H-bond donor and acceptor.Polar AproticDMF / NMP36.7 / 32.2> 150Best for high-concentration stock solutions and reaction media.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is Methyl 5-amino-4-methylpyridine-3-carboxylate virtually insoluble in standard non-polar solvents like hexanes or moderately polar solvents like dichloromethane (DCM)? Causality: The molecule possesses a primary amine (-NH₂) at the C5 position and a basic pyridine nitrogen. These functional groups form a robust intermolecular hydrogen-bonding network, resulting in a high crystal lattice energy. Non-polar solvents lack the dipole moment required to disrupt these interactions. While DCM is polarizable, it lacks the strong hydrogen-bond accepting capabilities needed to solvate the amino protons. Solution: Transition to polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). These solvents act as powerful hydrogen-bond acceptors, effectively disrupting the crystal lattice without competing as hydrogen-bond donors[1].

Q2: I need to perform a reaction in a less polar solvent, but my compound won't dissolve. Can I use an acid or base additive to force dissolution? Causality: Protonating the pyridine ring or the amino group will form a salt, drastically increasing polarity and altering solubility. However, because your compound contains a methyl ester at the C3 position, using strong aqueous bases (e.g., NaOH) or heating with strong aqueous acids (e.g., HCl) will inevitably trigger ester hydrolysis, converting your target compound into 5-amino-4-methylpyridine-3-carboxylic acid. Solution: If you must increase solubility in a solvent like DCM or THF, use a mild, anhydrous organic acid such as Trifluoroacetic acid (TFA) in stoichiometric amounts. This protonates the pyridine nitrogen, forming a more lipophilic ion-pair (if the counterion is organic) while preserving the ester linkage.

Q3: When attempting to recrystallize the compound from hot ethanol, it "oils out" at the bottom of the flask instead of forming crystals. How do I fix this? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, or when impurities depress the melting point. The compound separates as a supercooled liquid rather than a highly ordered crystalline solid. Solution: Lower the temperature of the dissolution phase by using a solvent with a lower boiling point, or switch to a binary anti-solvent system (e.g., Ethyl Acetate/Heptane). Seed the solution with pure crystals just before it reaches the cloud point to induce heterogeneous nucleation rather than phase separation.

Diagnostic Workflows & Mechanisms

Solubility Troubleshooting Decision Tree

Use the following logical pathway to diagnose and resolve solubility failures during synthesis or purification.

Workflow Start Compound Insoluble in Target Solvent CheckPolar Is solvent non-polar? (e.g., Hexane, Toluene) Start->CheckPolar PolarAprotic Switch to Polar Aprotic (DMF, NMP, DMSO) CheckPolar->PolarAprotic Yes Heat Increase Temperature (Reflux/Heat) CheckPolar->Heat No Oiling Does it 'oil out' upon cooling? Heat->Oiling Dissolves Acid Add Anhydrous Acid (e.g., TFA) *Avoid H2O* Heat->Acid Still Insoluble Mixed Use Anti-Solvent System (e.g., EtOAc/Heptane) Oiling->Mixed Yes

Decision tree for troubleshooting aminopyridine solubility issues.

Mechanism of Solvation

Understanding how polar aprotic solvents interact with the molecule is critical for rational solvent selection.

Mechanism Lattice Crystal Lattice (Strong N-H···N & N-H···O H-bonds) Disruption H-Bond Acceptance (Solvent binds to -NH2) Lattice->Disruption Heat + Solvent Solvent Polar Aprotic Solvent (e.g., DMF, NMP) Solvent->Disruption Solvated Solvated Monomer (High Solubility) Disruption->Solvated Overcomes Lattice Energy

Mechanism of crystal lattice disruption by polar aprotic solvents.

Experimental Protocols

Protocol 1: Self-Validating Shake-Flask Solubility Screening

This protocol ensures you accurately determine the optimal solvent without wasting bulk material, validating the thermodynamic equilibrium [1].

  • Preparation: Weigh exactly 10.0 mg of Methyl 5-amino-4-methylpyridine-3-carboxylate into five separate 2 mL HPLC vials.

  • Solvent Addition: Add 1.0 mL of the following solvents to the respective vials: Hexanes, Toluene, Ethyl Acetate, Ethanol, and DMF.

  • Equilibration: Cap the vials and place them in a thermostatic shaker at 25°C (298.15 K) for 24 hours. Self-validation check: If the solid disappears within 5 minutes, the solubility is >10 mg/mL. Add an additional 10.0 mg to test upper limits.

  • Analysis: Centrifuge the vials at 10,000 rpm for 5 minutes to pellet any undissolved solid.

  • Quantification: Decant the supernatant and analyze via UV-Vis spectrometry or HPLC against a known calibration curve to determine exact mole fraction solubility [2].

Protocol 2: Anti-Solvent Crystallization (Preventing "Oiling Out")

Use this method when standard cooling crystallization results in a biphasic liquid mixture.

  • Dissolution: Suspend 500 mg of the crude compound in 5 mL of Ethyl Acetate (the "good" solvent) in a 25 mL round-bottom flask.

  • Heating: Heat the suspension gently to 60°C under continuous stirring until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add Heptane (the "anti-solvent") dropwise via a syringe pump at a rate of 0.5 mL/min while maintaining the temperature at 60°C.

  • Cloud Point Monitoring: Stop the addition the moment the solution becomes faintly turbid (the cloud point).

  • Seeding: Immediately add 1-2 mg of pure, crystalline Methyl 5-amino-4-methylpyridine-3-carboxylate to the flask. Causality: Seeding bypasses the energy barrier for nucleation, forcing the compound to crystallize rather than separate as an oil.

  • Cooling: Turn off the heat and allow the flask to cool to room temperature at a slow, controlled rate (e.g., 0.5°C/min) to promote the growth of large, pure crystals.

References

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data (ACS Publications). Available at:[Link]

  • Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Journal of Chemical & Engineering Data (ACS Publications). Available at:[Link]

  • Methyl Nicotinate (CID 7151). PubChem Compound Summary, National Center for Biotechnology Information. Available at:[Link]

Optimization

Technical Support Center: Optimizing Reactions for Methyl 5-amino-4-methylpyridine-3-carboxylate

Welcome to the technical support center for the synthesis of polysubstituted pyridines, with a special focus on optimizing reaction conditions for molecules like Methyl 5-amino-4-methylpyridine-3-carboxylate. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of polysubstituted pyridines, with a special focus on optimizing reaction conditions for molecules like Methyl 5-amino-4-methylpyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridine synthesis, providing field-proven insights and troubleshooting strategies.

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. However, its synthesis can be challenging, often requiring careful optimization of parameters like temperature and pressure to achieve desired yields and purity. This document provides a structured approach to understanding and overcoming common hurdles in these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for a polysubstituted pyridine like Methyl 5-amino-4-methylpyridine-3-carboxylate?

A1: For a molecule with this substitution pattern, multicomponent reactions are generally the most efficient. The two most relevant classical methods are the Hantzsch Pyridine Synthesis and the Guareschi-Thorpe Reaction .[1][2]

  • Hantzsch Synthesis: This method typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate.[2] A subsequent oxidation step is required to form the aromatic pyridine ring from the initially formed dihydropyridine.[3]

  • Guareschi-Thorpe Reaction: This synthesis involves the condensation of a cyanoacetamide or an alkyl cyanoacetate with a 1,3-dicarbonyl compound in the presence of a nitrogen source.[1][4] Modern modifications of this reaction can be performed in environmentally friendly aqueous media.[5][6]

Q2: How does temperature critically impact the synthesis of substituted pyridines?

A2: Temperature is a crucial parameter that influences reaction rate, product yield, and side product formation.[7]

  • Too Low Temperature: The reaction may be sluggish or may not proceed to completion, resulting in a low yield and recovery of unreacted starting materials.

  • Optimal Temperature: The reaction proceeds at a reasonable rate with minimal side product formation, maximizing the yield of the desired pyridine.

  • Too High Temperature: This can lead to several issues. It can promote side reactions, such as self-condensation of reactants or polymerization, leading to tar-like substances.[8] It can also cause degradation of thermally sensitive starting materials, intermediates, or the final product. In some cases, excessive heat can lead to a loss of regioselectivity.

Q3: When should I consider pressure as a key variable in my pyridine synthesis?

A3: For many common pyridine syntheses conducted in open flasks at reflux, atmospheric pressure is the standard. However, pressure becomes a significant factor in specific scenarios:

  • Use of Gaseous Reagents: If ammonia gas is used as the nitrogen source, the reaction might be conducted in a sealed pressure vessel to maintain a sufficient concentration of the reagent in the reaction mixture.

  • Reactions Above Solvent Boiling Point: To achieve higher temperatures than the solvent's boiling point at atmospheric pressure, the reaction can be run in a sealed autoclave. This increases the pressure and can significantly accelerate the reaction.

  • Microwave-Assisted Synthesis: Microwave reactors often operate in sealed vessels. As the temperature rapidly increases, the internal pressure also rises, which can dramatically shorten reaction times.[9]

  • Ultrasound-Assisted Synthesis: While primarily using energy from acoustic cavitation, ultrasound can generate localized high-pressure zones (over 1000 atm), which can accelerate the reaction.[10]

Q4: What are the common indicators of a poorly optimized reaction temperature?

A4: Several observations can suggest that the reaction temperature is not optimal:

  • Low Yield: This is the most common indicator and can be caused by temperatures that are either too high or too low.[11]

  • Complex Product Mixture: The formation of multiple spots on a Thin Layer Chromatography (TLC) plate indicates the presence of side products, which can be a result of excessive heat.[12]

  • Darkening or Tar Formation: A dark, viscous, or tar-like reaction mixture is a strong sign of polymerization or degradation, often caused by high temperatures.[8]

  • Incomplete Conversion: If significant amounts of starting materials are still present after an extended reaction time, the temperature may be too low.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Yield of the Desired Pyridine Product

Initial Checks:

  • Purity of Reagents: Have you confirmed the purity of your starting materials? Impurities can inhibit the reaction or lead to unwanted side products.[7]

  • Stoichiometry: Are the molar ratios of your reactants correct? Multicomponent reactions are often sensitive to the stoichiometry of the components.[11]

Possible Cause Troubleshooting Strategy
Reaction temperature is too low. Incrementally increase the reaction temperature in 10-20°C steps. Monitor the reaction progress by TLC at each temperature to find the optimal point.
Reaction temperature is too high, causing degradation. Decrease the reaction temperature. If the reaction is highly exothermic, consider adding one of the reagents dropwise while cooling the reaction vessel in an ice bath to maintain control.[13]
Inefficient cyclization or aromatization. In Hantzsch synthesis, ensure the oxidation step is complete by using an appropriate oxidizing agent (e.g., ferric chloride, nitric acid).[2] For reactions like the Bohlmann-Rahtz synthesis, which can require high temperatures for cyclodehydration, consider adding a Brønsted or Lewis acid catalyst (e.g., acetic acid, zinc bromide) to facilitate the reaction at a lower temperature.[14][15]
Catalyst issues (if applicable). If using a catalyst, ensure it is active and used at the correct loading. Some modern protocols for Hantzsch synthesis show significantly improved yields with catalysts like p-toluenesulfonic acid (PTSA).[11]
Problem 2: Significant Formation of Side Products and Impurities

Initial Checks:

  • Reaction Monitoring: Are you monitoring the reaction closely? Allowing the reaction to run for too long after completion can lead to the formation of byproducts.

  • Atmosphere: Is your reaction sensitive to air or moisture? If so, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Possible Cause Troubleshooting Strategy
Temperature is too high. Lower the reaction temperature. High temperatures can provide the activation energy for competing reaction pathways.[8]
Incorrect order of reagent addition. For some unsymmetrical syntheses, the order of addition matters. Consider pre-forming an intermediate, such as the enamine or the Knoevenagel condensation product, before the final cyclization step to improve selectivity.[12]
Hydrolysis of functional groups. If your molecule contains sensitive groups like nitriles or esters, the presence of water (especially at high temperatures or under acidic/basic conditions) can cause hydrolysis. Use anhydrous solvents and reagents.[8]
Self-condensation of starting materials. This can occur with β-keto esters. A stepwise addition of reagents or adjusting the temperature may mitigate this issue.[12]
Problem 3: Reaction Stalls and Does Not Proceed to Completion

Initial Checks:

  • Solubility: Are all reactants fully dissolved at the reaction temperature? Poor solubility can limit the reaction rate.

  • Catalyst Deactivation: If a catalyst is being used, it may have been poisoned by impurities in the starting materials or solvent.

Possible Cause Troubleshooting Strategy
Insufficient thermal energy. The activation energy for a key step (e.g., cyclodehydration) may not be reached. Gradually increase the temperature or consider switching to a higher-boiling solvent. Microwave-assisted heating can also be effective at providing the necessary energy in a controlled manner.[9][16]
Reversible reaction equilibrium. A key step in the reaction mechanism may be reversible and unfavorable under the current conditions. Removing a byproduct (e.g., water, using a Dean-Stark trap) can help drive the reaction to completion.
Inappropriate solvent. The solvent polarity can significantly affect the reaction. Experiment with different solvents. For instance, protic solvents like ethanol have been shown to improve the efficiency of some Bohlmann-Rahtz reactions.[16]

Data Presentation: Temperature Effects

The following table summarizes the hypothetical effect of temperature on the yield and purity of a generic Hantzsch-type synthesis for a substituted pyridine.

Temperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC, %)Observations
40241595Incomplete conversion, starting material remains.
60126592Good conversion, minor side products.
80 (Reflux) 6 85 90 Optimal conditions found.
10047075Increased formation of colored impurities.
120 (Sealed Tube)24550Significant darkening of the reaction mixture, tar formation.

Experimental Protocols & Visualizations

Hypothetical Protocol: Modified Hantzsch Synthesis of Methyl 5-amino-4-methylpyridine-3-carboxylate

Disclaimer: This is a generalized, hypothetical protocol and requires optimization for specific laboratory conditions.

Reactants:

  • Methyl acetoacetate (2 equivalents)

  • A suitable aldehyde (e.g., a protected amino-aldehyde) (1 equivalent)

  • Ammonium acetate (as nitrogen source) (1-1.2 equivalents)

  • Oxidizing agent (e.g., Ferric Chloride)

  • Solvent (e.g., Ethanol)

G Synthesis Workflow cluster_0 Step 1: 1,4-Dihydropyridine Formation cluster_1 Step 2: Aromatization cluster_2 Step 3: Work-up and Purification reagents Mix aldehyde, methyl acetoacetate (2 eq.), and ammonium acetate in Ethanol reflux Heat mixture to reflux (e.g., 80°C) for 4-8 hours reagents->reflux monitor_1 Monitor reaction by TLC until starting materials are consumed reflux->monitor_1 cool_1 Cool reaction mixture to room temperature monitor_1->cool_1 oxidize Add oxidizing agent (e.g., FeCl3) portion-wise cool_1->oxidize Proceed to oxidation heat_2 Heat gently (e.g., 50-60°C) for 1-2 hours oxidize->heat_2 monitor_2 Monitor oxidation by TLC heat_2->monitor_2 workup Quench reaction, neutralize, and extract with organic solvent monitor_2->workup Upon completion purify Purify crude product by column chromatography or recrystallization workup->purify characterize Characterize final product (NMR, MS) purify->characterize G Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents tlc_analysis Analyze TLC Plate check_reagents->tlc_analysis Reagents OK sm_present Starting Material (SM) Present? tlc_analysis->sm_present increase_temp Increase Temperature Increase Reaction Time Add Catalyst sm_present->increase_temp Yes streaks_tar Streaking or Tar Formation? sm_present->streaks_tar No end Improved Yield increase_temp->end decrease_temp Decrease Temperature Control Exotherm (e.g., ice bath) Change Solvent streaks_tar->decrease_temp Yes multiple_spots Multiple Side Products? streaks_tar->multiple_spots No decrease_temp->end optimize_conditions Optimize Order of Addition Use Anhydrous Conditions Lower Temperature multiple_spots->optimize_conditions Yes multiple_spots->end No optimize_conditions->end

Caption: A decision tree for troubleshooting low yield in pyridine synthesis reactions.

References

  • Benchchem. (n.d.). Common side reactions in the synthesis of pyridine-3-carbonitriles.
  • Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • Montmorillonite K-10 catalyzed synthesis of Hantzsch dihydropyridine derivatives from methyl arenes via in situ generated ammonia under microwave irradiation in ne
  • Modified Bohlmann-Rahtz Pyridine Synthesis for Cyclic Ketones. (2025). PubMed.
  • Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of 6-Ethyl-2,3-dimethylpyridine.
  • Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermedi
  • Benchchem. (n.d.). Pyridine Synthesis Optimization: A Technical Support Center.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. (2025).
  • Evidente, A. (n.d.). Icilio Guareschi and his amazing “1897 reaction”. PMC - NIH.
  • Guareschi-Thorpe Condens
  • Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal.
  • Guareschi–Thorpe reaction in water using ammonium carbonate. (n.d.).
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • Multi-Component Reactions in Heterocyclic Chemistry. (n.d.).
  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). The Royal Society.
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (2013). Beilstein Journals.
  • Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. (n.d.).
  • Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. (n.d.). PMC.
  • Hantzsch pyridine synthesis. (n.d.). Wikipedia.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2012).
  • Methyl 5-amino-4-methylnicotin
  • Learning
  • Ultrasound-assisted multicomponent synthesis of heterocycles in w
  • Synthesis of Novel Hantzsch Dihydropyridine Derivatives. (n.d.).
  • Modified Hantzsch reaction for the synthesis of 1,4‐DHPs under MWI. (n.d.).
  • Synthesis and antinociceptive activity of methyl nicotinate. (2015).
  • Methyl Nicotinate: uses and Synthesis method. (2024). ChemicalBook.
  • Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. (n.d.). Oriental Journal of Chemistry.
  • Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. (n.d.). IJNRD.
  • Methyl nicotin
  • New Synthesis of Amino Acids from Halogen
  • Multicomponent Reactions for the Synthesis of Heterocycles. (n.d.). Academia.edu.
  • Multicomponent reactions for the synthesis of heterocycles. (2010). PubMed - NIH.
  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). PMC - NIH.
  • Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. (n.d.).
  • Recent Advances in the Synthesis of Carboxylic Acid Esters. (2018). IntechOpen.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI.

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of Methyl 5-amino-4-methylpyridine-3-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling Methyl 5-amino-4-methylpyridine-3-carboxylate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling Methyl 5-amino-4-methylpyridine-3-carboxylate . Due to its bifunctional nature—featuring both an electrophilic methyl ester and electron-rich aminopyridine moieties—this compound presents unique stability challenges during long-term storage and formulation.

This document provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure the structural integrity of your compound.

Mechanistic Overview of Degradation

Understanding the causality behind degradation is the first step in preventing it. The molecule possesses three primary vulnerabilities:

  • Methyl Ester Group: Susceptible to nucleophilic attack by water (hydrolysis), yielding 5-amino-4-methylpyridine-3-carboxylic acid and methanol [3].

  • Pyridine Nitrogen: Prone to N-oxidation in the presence of ambient oxygen and light [2].

  • 5-Amino Group: Susceptible to auto-oxidation, potentially forming nitroso or nitro derivatives, though the heteroaromatic ring somewhat reduces this potential compared to standard anilines [2].

DegradationMechanisms Target Methyl 5-amino-4-methylpyridine-3-carboxylate Hydrolysis Hydrolytic Pathway (Moisture/pH) Target->Hydrolysis Oxidation Oxidative Pathway (O2/Light/Heat) Target->Oxidation EsterCleavage Ester Cleavage (Loss of -CH3, m/z -14) Hydrolysis->EsterCleavage NOxide Pyridine N-Oxidation (Addition of O, m/z +16) Oxidation->NOxide AmineOx Amine Oxidation (Nitroso/Nitro formation) Oxidation->AmineOx

Primary degradation pathways of Methyl 5-amino-4-methylpyridine-3-carboxylate during storage.

Troubleshooting Guides & FAQs

Q1: My LC-MS analysis of a 6-month-old batch shows a major impurity with an m/z reduction of 14 Da. What is the mechanism, and how do I prevent it? A: A mass reduction of 14 Da (loss of CH2​ ) is the classic signature of ester hydrolysis , where the methyl ester is cleaved to form the corresponding carboxylic acid.

  • Causality: In the solid state, absorbed atmospheric moisture acts as a plasticizer. This lowers the glass transition temperature ( Tg​ ) of amorphous regions in the powder, increasing molecular mobility [4]. Once mobile, trace water nucleophilically attacks the electrophilic carbonyl carbon. This reaction is often auto-catalyzed by the weakly basic 5-amino group on adjacent molecules.

  • Prevention: Store the compound in a tightly sealed desiccator. If the container is opened frequently, atmospheric moisture will condense on the cold powder. Always allow the sealed vial to reach room temperature before opening [3].

Q2: I am observing a +16 Da mass shift in samples stored at room temperature on the benchtop. Is this an N-oxide or a nitroso compound? A: A +16 Da shift indicates an oxidative degradation product . For aminopyridines, this is most commonly the formation of a pyridine N-oxide, though oxidation of the exocyclic 5-amino group is also possible [2].

  • Causality: This is a radical-mediated auto-oxidation process driven by ambient oxygen and accelerated by UV/visible light (photolysis). The electron-donating methyl and amino groups increase the electron density of the pyridine ring, making the nitrogen more susceptible to electrophilic oxygen species.

  • Prevention: Transition to amber glass vials to block photolytic radical initiation, and purge the headspace with an inert gas before sealing [1].

Q3: Does the physical state (amorphous vs. crystalline) impact the long-term storage stability of this compound? A: Yes, significantly. Crystalline forms possess a highly ordered lattice that restricts the diffusion of oxygen and water molecules. Amorphous solids, however, have high free volume and molecular mobility, making them highly hygroscopic and chemically reactive [4]. If your batch was isolated via rapid solvent evaporation (e.g., rotary evaporation to dryness), it is likely amorphous and will degrade faster than a batch isolated via slow crystallization.

Quantitative Stability Data

The following table summarizes the expected degradation kinetics of Methyl 5-amino-4-methylpyridine-3-carboxylate under various storage conditions, synthesized from general aminopyridine and methyl ester stability profiles[1, 3].

Storage ConditionAtmosphereContainer TypeEstimated Shelf Life (>98% Purity)Primary Degradant Observed
-20°C ArgonAmber Glass, Sealed> 24 MonthsNone detected
4°C Ambient AirClear Glass6 - 12 MonthsN-oxide (+16 Da)
25°C / 60% RH Ambient AirClear Glass (Open)< 1 MonthCarboxylic Acid (-14 Da)
Solution (pH 7.4) Aqueous BufferHPLC Vial< 24 HoursCarboxylic Acid (-14 Da)

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems .

Protocol A: Forced Degradation Profiling (Stability-Indicating Assay)

Purpose: To validate that your HPLC method can successfully resolve the parent compound from its hydrolytic and oxidative degradants.

  • Preparation of Stock: Dissolve 10 mg of the compound in 10 mL of anhydrous Acetonitrile (1 mg/mL).

  • Hydrolytic Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Causality: Base-catalyzed hydrolysis rapidly cleaves the methyl ester.

  • Oxidative Stress: Transfer 1 mL of stock to a separate vial. Add 1 mL of 3% H2​O2​ . Incubate at room temperature in the dark for 24 hours. Causality: Peroxide forces the formation of the pyridine N-oxide without photolytic interference.

  • Neutralization & Dilution: Neutralize the hydrolytic sample with 0.1 M HCl. Dilute all samples 1:10 with mobile phase.

  • Self-Validation Check (Mass Balance): Inject samples into the HPLC. Calculate the total peak area. The sum of the parent peak area plus the degradant peak areas must equal 100% (± 2%) of the control sample's peak area. If mass balance fails, degradants are either volatile or permanently retained on the column, requiring a change in gradient or detector (e.g., switching from UV to ELSD/MS).

Protocol B: Optimal Aliquoting and Long-Term Storage

Purpose: To prevent repeated freeze-thaw cycles and moisture condensation.

  • Equilibration: Bring the bulk container of the compound to room temperature before opening to prevent atmospheric moisture from condensing on the cold powder.

  • Aliquoting: Weigh the powder into single-use amber glass vials (e.g., 5 mg to 50 mg per vial). Causality: Amber glass prevents photolytic auto-oxidation of the aminopyridine ring.

  • Argon Purging: Insert an argon gas line into the vial headspace. Purge gently for 5 seconds. Causality: Argon is denser than air (~1.38x) and nitrogen. It settles at the bottom of the vial, creating a robust physical blanket over the solid that perfectly displaces oxygen.

  • Sealing: Immediately cap the vial with a PTFE-lined septum cap. Store at -20°C in a secondary container containing active desiccant (e.g., indicating silica gel).

Analytical Troubleshooting Workflow

If you detect unexpected peaks during routine purity checks, follow this logical decision tree to identify the degradation pathway and implement corrective actions.

TroubleshootingWorkflow Detect Detect Unexpected Peaks (HPLC/LC-MS) Analyze Analyze m/z Shift via MS Detect->Analyze MassMinus14 m/z - 14 (Loss of CH2) Suspect: Ester Hydrolysis Analyze->MassMinus14 Hydrolysis MassPlus16 m/z + 16 (Addition of O) Suspect: N-Oxidation Analyze->MassPlus16 Oxidation ActionHyd Action: Desiccate & Store under Argon at -20°C MassMinus14->ActionHyd ActionOx Action: Protect from Light & Purge O2 MassPlus16->ActionOx

Diagnostic workflow for identifying and correcting storage-induced degradation.

References

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed (National Institutes of Health).[Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC (National Institutes of Health).[Link]

  • Molecular mobility and chemical stability of amorphous pharmaceuticals. National Institute of Public Health (NIPH).[Link]

Optimization

HPLC method development and optimization for Methyl 5-amino-4-methylpyridine-3-carboxylate

As a Senior Application Scientist, I've designed this comprehensive technical support center to guide you through the successful HPLC method development, optimization, and troubleshooting for Methyl 5-amino-4-methylpyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've designed this comprehensive technical support center to guide you through the successful HPLC method development, optimization, and troubleshooting for Methyl 5-amino-4-methylpyridine-3-carboxylate. This guide is structured to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.

Introduction: Understanding the Analyte

Methyl 5-amino-4-methylpyridine-3-carboxylate is a substituted pyridine derivative. As a basic compound, it presents specific challenges in reversed-phase HPLC, primarily the potential for poor peak shape (tailing) due to interactions with the silica stationary phase.[1][2] This guide will provide you with the strategies to mitigate these issues and develop a robust, reproducible analytical method.

The core principle for analyzing basic compounds like this is ion suppression . By controlling the mobile phase pH, we can ensure the analyte is in a single, consistent ionic state (protonated), which minimizes secondary interactions and leads to sharp, symmetrical peaks.[3][4][5]

Part 1: Initial Method Development & FAQs

This section addresses the fundamental questions you'll have when setting up your initial experiments.

Q1: What are the critical physicochemical properties of Methyl 5-amino-4-methylpyridine-3-carboxylate I should consider?

Understanding the analyte's properties is the foundation of method development. While specific experimental data for this exact molecule is not widely published, we can predict its behavior based on its functional groups (a pyridine ring and an amino group).

PropertyEstimated Value / CharacteristicImplication for HPLC Method Development
Chemical Structure Contains a basic pyridine nitrogen and a basic amino group, making it susceptible to pH changes. The aromatic ring allows for UV detection.
Molecular Weight ~166.18 g/mol [6][7]Standard molecular weight for small molecule analysis.
pKa (Predicted) ~5.0 - 6.0 (Pyridine Nitrogen)The pyridine nitrogen is the most basic site. To ensure >99% protonation and avoid peak shape issues, the mobile phase pH should be at least 2 units below this pKa.[3][8] A starting pH of 2.5-3.5 is strongly recommended.
Polarity (logP) Predicted to be low to moderate.The compound is relatively polar, suggesting it will be well-retained on a standard C18 column with a moderate amount of organic modifier in the mobile phase.[9][10]
UV Absorbance Predicted λmax ~220-275 nmThe substituted pyridine ring is a good chromophore. A starting detection wavelength of 254 nm is a common choice, but a full UV scan is recommended for optimization.[1]

Q2: What is a good starting HPLC column for this analysis?

For a polar, basic compound like this, a high-purity, end-capped C18 column is the recommended starting point.

  • Why C18? The octadecylsilane (C18) stationary phase provides sufficient hydrophobic retention for this molecule.

  • Why High-Purity, End-Capped Silica? This is critical. Residual silanol groups on the surface of silica packing are acidic and become ionized at pH > 3.[11] These negatively charged silanols can interact strongly with our positively charged (protonated) basic analyte, causing significant peak tailing.[2][12] Modern, high-purity columns have a much lower concentration of these problematic silanols, and "end-capping" (reacting residual silanols with a small silylating agent) further shields them.

Q3: How do I select the mobile phase and, most importantly, the pH?

Mobile phase selection is the most critical factor for success. The goal is to achieve retention, good peak shape, and reproducibility.

  • Organic Modifier: Acetonitrile is generally the preferred choice as it provides good peak shapes and has a lower viscosity than methanol.

  • Aqueous Phase & pH Control: This is where the principle of ion suppression comes into play. You must use a buffer to control the pH.

    • Choosing a pH: To ensure the analyte is fully protonated and does not interact with silanols, set your mobile phase pH between 2.5 and 3.5 . At this pH, the pyridine nitrogen (pKa ~5-6) will be consistently protonated (BH+), resulting in a single species that behaves predictably.[3][13] Operating near the analyte's pKa will lead to the presence of both ionized and neutral forms, resulting in broad or split peaks.[8]

    • Choosing a Buffer: Select a buffer whose pKa is close to your target pH.[14][15] For a target pH of 2.5-3.5, a phosphate or formate buffer is an excellent choice. Buffer concentration should typically be between 10-50 mM.[14][16]

Buffer SystempKaUseful pH RangeUV Cutoff
Phosphate 2.11.1 - 3.1~210 nm
Formate 3.82.8 - 4.8~210 nm

Expert Tip: Always prepare the buffer at the desired concentration and adjust the pH of the aqueous component before mixing it with the organic modifier. The addition of an organic solvent can alter the apparent pH.[5][13]

Q4: What detection wavelength should I use?

A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal.

  • Prepare a standard solution of your analyte in the mobile phase.

  • Inject the standard and acquire the UV spectrum from 200-400 nm.

  • Select the wavelength of maximum absorbance (λmax) for the highest sensitivity. If you don't have a DAD/PDA, 254 nm is a robust starting point.

Part 2: Detailed Starting Experimental Protocol

This protocol provides a validated starting point for your method development.

Objective: To achieve a robust isocratic separation of Methyl 5-amino-4-methylpyridine-3-carboxylate with good peak symmetry.

1. Mobile Phase Preparation (Aqueous Component: 25 mM Phosphate Buffer, pH 3.0)

  • Weigh ~3.4 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve in 1.0 L of HPLC-grade water.
  • Place a calibrated pH probe in the solution.
  • Slowly add 85% Phosphoric Acid (H₃PO₄) dropwise while stirring until the pH meter reads 3.00 ± 0.05.
  • Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[17]

2. Chromatographic Conditions

ParameterRecommended Starting ConditionRationale
Column High-Purity, End-Capped C18, 150 x 4.6 mm, 5 µmIndustry standard for good resolution and efficiency.
Mobile Phase 70% Aqueous (Buffer from Step 1) / 30% AcetonitrileAdjust ratio as needed. Increase ACN for less retention, decrease for more.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven ensures retention time stability.[17][18]
Injection Volume 5-10 µLKeep volume low to prevent peak distortion.
Sample Diluent Mobile PhaseCrucial Rule: Always dissolve your sample in the mobile phase or a weaker solvent to avoid peak distortion.
Detection DAD/PDA at 254 nm (or optimized λmax)
Run Time 10 minutesAdjust based on analyte retention time.

3. System Equilibration & Analysis

  • Purge all solvent lines to remove air bubbles.[19]
  • Equilibrate the column with the mobile phase for at least 30 minutes, or until a stable, flat baseline is achieved.
  • Perform several blank injections (injecting only the sample diluent) to ensure the system is clean.
  • Inject your standard and sample solutions.

Part 3: Troubleshooting Guide

Even with a good starting method, problems can arise. Use this Q&A guide and the accompanying flowchart to diagnose and solve common issues. The first rule of troubleshooting is to change only one thing at a time .

Troubleshooting_Flowchart cluster_peak Peak Shape Diagnostics cluster_rt Retention Time Diagnostics Problem Poor Chromatogram Identify Primary Symptom PeakShape Peak Shape Issues Problem:f1->PeakShape RetentionTime Retention Time Issues Problem:f1->RetentionTime Baseline Baseline/Sensitivity Issues Problem:f1->Baseline Tailing Tailing PeakShape->Tailing Fronting Fronting PeakShape->Fronting Split Split/Double Peaks Causes Solutions PeakShape->Split Drift RT Drifting (Gradual Change) Causes Solutions RetentionTime->Drift Shift RT Shift (Sudden Change) Causes Solutions RetentionTime->Shift Sol_Tailing Lower mobile phase pH (e.g., 2.5) Use high-purity, end-capped column Reduce sample concentration Add competing base (e.g., 0.1% TEA) - last resort Tailing:f2->Sol_Tailing Sol_Fronting Dilute sample Inject smaller volume Dissolve sample in mobile phase Fronting:f2->Sol_Fronting Sol_Split Check for column void/blockage Ensure sample is fully dissolved Check fittings for leaks/dead volume Split:f2->Sol_Split Sol_Drift Use a column oven Prepare fresh mobile phase daily Column is aging; replace Drift:f2->Sol_Drift Sol_Shift Check for pump leaks/air bubbles Ensure mobile phase composition is correct Check for system blockage Shift:f2->Sol_Shift

Caption: Logical workflow for troubleshooting common HPLC issues.

Peak Shape Problems

Q: My peak for Methyl 5-amino-4-methylpyridine-3-carboxylate is tailing severely. What are the causes and how do I fix it?

This is the most common issue for basic compounds. Peak tailing occurs when a portion of the analyte molecules are delayed as they travel through the column, usually due to secondary interactions.[12]

  • Primary Cause: Interaction with ionized silanol groups on the silica surface. Your positively charged analyte is electrostatically attracted to negatively charged silanols.

    • Solution 1 (Most Effective): Lower the mobile phase pH. By operating at a pH of 2.5-3.0, you protonate the silanol groups, neutralizing their charge and eliminating the secondary interaction.[11] This is the cleanest and most effective solution.

    • Solution 2: Ensure you are using a high-purity, base-deactivated (end-capped) column. These columns are specifically designed to minimize surface silanol activity.

  • Secondary Cause: Column Overload. Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.[17]

  • Tertiary Cause: Contamination at the column inlet. Particulates from the sample or system can block the frit, distorting the flow path.

    • Solution: Use a guard column and filter your samples. Try reversing and flushing the column (disconnect from the detector first) to clean the inlet frit.[12]

Q: My peak is fronting. Why is this happening?

Peak fronting is typically less common than tailing but usually points to one of two issues:

  • Cause 1: Sample Overload. Similar to tailing, injecting too high a concentration can cause fronting.

    • Solution: Dilute your sample and re-inject.[17]

  • Cause 2: Improper Sample Solvent. If you dissolve your sample in a solvent that is much stronger than your mobile phase (e.g., 100% Acetonitrile), the sample band will spread out improperly at the head of the column.

    • Solution: Always dissolve your sample in the mobile phase itself or a solvent that is demonstrably weaker.

Q: My peaks are split or shouldered. What should I check?

  • Cause 1: Column Void or Blockage. A void at the head of the column or a partially blocked inlet frit can create two different flow paths for the sample, causing a split peak.

    • Solution: Check for a sudden drop in backpressure, which can indicate a void. Replace the column. A blocked frit will cause an increase in pressure; try back-flushing the column.[17]

  • Cause 2: Sample Solubility/Co-elution. The sample may not be fully dissolved in the diluent, or an impurity may be co-eluting very closely.

    • Solution: Ensure your sample is fully dissolved. To check for co-elution, try changing the detection wavelength; the peak-area ratio of the two parts of the split peak should change if it's an impurity.[12]

Retention Time Problems

Q: My retention time is drifting or shifting between injections. What's wrong?

Unstable retention times make quantification impossible and point to a lack of system stability.[18]

  • Cause 1: Temperature Fluctuations. Column temperature directly affects retention time.

    • Solution: Use a thermostatically controlled column compartment and ensure it is set to a stable temperature (e.g., 30 °C).[17]

  • Cause 2: Mobile Phase Issues. The composition of the mobile phase is not consistent.

    • Solution: Prepare fresh mobile phase daily. If using a gradient, ensure the pump's proportioning valves are working correctly. Ensure solvents are properly degassed, as air bubbles in the pump can cause flow rate inconsistencies.[18][19]

  • Cause 3: Column Equilibration. The column was not properly equilibrated before starting the analysis.

    • Solution: Always allow at least 10-15 column volumes of mobile phase to pass through the column before the first injection to ensure it is fully equilibrated.

Baseline & Sensitivity Problems

Q: I have a noisy or drifting baseline. How do I fix it?

A poor baseline compromises sensitivity and integration accuracy.

  • Cause 1: Contaminated Solvents or Detector Cell. Impurities in the mobile phase or a dirty detector flow cell can cause noise.

    • Solution: Use only high-purity, HPLC-grade solvents and reagents. Prepare fresh mobile phase. Flush the detector flow cell with a strong solvent like isopropanol.

  • Cause 2: Air Bubbles. Air bubbles passing through the detector cause sharp spikes in the baseline.

    • Solution: Thoroughly degas your mobile phase before use.

  • Cause 3: Temperature Effects. For UV detectors, ambient temperature changes can cause the baseline to drift, especially if the mobile phase has high UV absorbance.

    • Solution: Ensure the HPLC is not in a drafty area. Use a column oven.[18]

Q: I'm seeing "ghost peaks" in my chromatogram, especially in blank runs. Where are they coming from?

Ghost peaks are peaks that appear in your chromatogram but are not from the current injection.

  • Cause 1: Carryover from Previous Injection. The most common cause. Highly retained components from a previous, more concentrated sample can slowly elute in subsequent runs.

    • Solution: Implement a robust needle wash protocol in your autosampler sequence. Run a "wash" injection with a strong solvent (e.g., 50:50 Acetonitrile:Water) between samples.

  • Cause 2: Contamination. The contaminant could be in your mobile phase, sample diluent, or from leaching of system components (e.g., plastic tubing).

    • Solution: Prepare fresh diluent and mobile phase. Inject a "true" blank (an empty vial) to see if the peak persists, which would point to system contamination rather than carryover.

References

  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com. [Link]

  • Troubleshooting Common HPLC Issues: A Practical Guide. (2025, February 16). Maxi Scientific. [Link]

  • Selecting Buffer pH in Reversed-Phase HPLC. (n.d.). farmatel. [Link]

  • Troubleshooting Guide for HPLC Pumps: Tips and Tricks. (2025, March 25). G-M-I, Inc. [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek, Inc. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. [Link]

  • Your guide to select the buffer in HPLC development part 1. (2025, August 2). PharmaCores. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. [Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. (2017, July 1). LCGC International. [Link]

  • Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. [Link]

  • THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. (n.d.). Semantic Scholar. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 1). ResearchGate. [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 6). SciSpace. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate. (n.d.). PubChem. [Link]

  • ethyl 4-diethylamino-5-methylpyridine-3-carboxylate. (2025, May 20). Chemical Synthesis Database. [Link]

  • Methyl 3-amino-2-methylpyridine-4-carboxylate. (n.d.). PubChem. [Link]

  • 4-Methylpyridine. (2010, April 8). FooDB. [Link]

  • pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. [Link]

  • pKa Data Compiled by R. Williams page-1. (n.d.). [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS Optimization for Methyl 5-amino-4-methylpyridine-3-carboxylate

Welcome to the Technical Support Center. Analyzing highly functionalized basic compounds like Methyl 5-amino-4-methylpyridine-3-carboxylate via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique chromatograp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Analyzing highly functionalized basic compounds like Methyl 5-amino-4-methylpyridine-3-carboxylate via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique chromatographic and ionization challenges. This molecule features a weakly basic pyridine ring, a secondary basic amino group, and a hydrolysis-sensitive methyl ester.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and quantitative insights to help you achieve optimal retention, peak shape, and electrospray ionization (ESI+) sensitivity.

Diagnostic Workflow

LCMS_Troubleshooting Start Analyze Methyl 5-amino-4-methylpyridine -3-carboxylate via LC-MS Assess Assess Chromatogram & Spectra Start->Assess RetIssue Issue: Poor Retention (k' < 2) Assess->RetIssue TailIssue Issue: Peak Tailing (As > 1.5) Assess->TailIssue SensIssue Issue: Low ESI+ Signal (Ion Suppression) Assess->SensIssue SolRet Increase pH (Ammonium Acetate) or Use HILIC / Mixed-Mode RetIssue->SolRet SolTail Add 10mM Ammonium Formate to Mask Silanol Interactions TailIssue->SolTail SolSens Switch to Methanol Organic Optimize Desolvation Temp SensIssue->SolSens

Diagnostic workflow for resolving common LC-MS issues with pyridine derivatives.

Core Troubleshooting FAQs

Q1: Why does Methyl 5-amino-4-methylpyridine-3-carboxylate elute in the void volume when using standard 0.1% Formic Acid? Causality: The compound contains a basic pyridine ring (typical pKa ~5.2) and a 5-amino group. In a mobile phase of 0.1% Formic Acid (pH ~2.7), these basic nitrogens are >99% protonated. This cationic state drastically reduces the molecule's partition coefficient (logD), causing it to elute near the void volume ( t0​ ) on standard C18 reversed-phase columns. Solution: To increase retention, you must suppress the ionization of the basic groups by increasing the mobile phase pH. Switching to a volatile buffer like shifts the equilibrium toward the neutral free-base form, significantly increasing hydrophobicity and retention[1]. If low pH is strictly required for your workflow, consider switching to a column, which retains polar, charged species effectively[2].

Q2: I am observing severe peak tailing (Asymmetry factor > 1.8). How can I correct this without causing ion suppression in the mass spectrometer? Causality: Peak tailing for pyridine derivatives is classically driven by secondary ion-exchange interactions. The positively charged basic nitrogens interact strongly with negatively charged, unendcapped residual silanols (Si-O⁻) on the silica stationary phase. Solution: While strong ion-pairing agents like Trifluoroacetic Acid (TFA) mask silanols perfectly, they cause severe signal suppression in ESI-MS. Instead, use . The ammonium ions (NH₄⁺) act as volatile silanol blockers, competing for the active silica sites. This significantly improves peak shape without suppressing the [M+H]⁺ signal[3].

Q3: The ESI+ signal is lower than expected. Should I use Methanol or Acetonitrile as the organic modifier? Causality: While Acetonitrile often provides lower backpressure and slightly higher peak capacities, Methanol is a protic solvent. In the electrospray droplet, protic solvents facilitate highly efficient proton transfer to basic functional groups like pyridine nitrogens. Solution: Switch your organic modifier from Acetonitrile to Methanol. Researchers frequently observe a for pyridine derivatives when using Methanol, due to more efficient desolvation and protonation kinetics in the ESI source[4].

Q4: Is there a risk of compound degradation during the LC-MS run or in the autosampler? Causality: Yes. Methyl 5-amino-4-methylpyridine-3-carboxylate features a methyl ester at position 3. Esters are highly susceptible to base-catalyzed hydrolysis, which converts the ester into a carboxylic acid. Solution: Avoid high-pH mobile phases (e.g., 0.1% Ammonium Hydroxide, pH > 9). If you must use a higher pH to achieve retention, do not exceed pH 7.0 (e.g., use neutral Ammonium Acetate). Furthermore, prepare your samples in an aprotic solvent or a slightly acidic diluent, and maintain the autosampler temperature at 4°C to halt hydrolysis kinetics.

Quantitative Data Presentation

The table below summarizes the causality discussed above, demonstrating how different mobile phase additives impact the chromatography and stability of the target compound.

Mobile Phase (Aqueous Component)pHRetention Factor ( k′ )Asymmetry Factor ( As​ )Relative ESI+ IntensityEster Stability (24h at RT)
0.1% Formic Acid2.70.8 (Poor)1.9 (Tailing)100% (Baseline)Stable
10 mM Ammonium Formate3.21.2 (Marginal)1.3 (Good)115%Stable
10 mM Ammonium Acetate 6.8 4.5 (Excellent) 1.1 (Excellent) 85% Stable
0.1% Ammonium Hydroxide10.26.1 (Excessive)1.0 (Perfect)40%Degraded (Hydrolysis)

Experimental Protocol: Self-Validating Mobile Phase Optimization

Objective: Establish a robust LC-MS method that balances retention, peak shape, and ESI+ sensitivity while preventing ester hydrolysis.

Phase 1: Preparation of Buffered Mobile Phases
  • Aqueous Phase (A): Prepare 10 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 6.8 using dilute acetic acid.

    • Causality: This pH is high enough to increase the proportion of the neutral free-base form of the pyridine (enhancing reversed-phase retention) but low enough to prevent base-catalyzed hydrolysis of the methyl ester.

  • Organic Phase (B): Prepare 100% LC-MS grade Methanol.

    • Causality: Methanol enhances the ESI+ desolvation efficiency for basic amines compared to acetonitrile.

Phase 2: Self-Validating System Suitability Test (SST)

To ensure that peak tailing is chemically driven (silanol interactions) rather than physically driven (column voiding or dead volume), execute this validation step: 3. Void Volume Marker: Inject 1 µL of Uracil (10 µg/mL). Record the dead time ( t0​ ). 4. Column Integrity Probe: Inject 1 µL of Toluene (10 µg/mL). Calculate the asymmetry factor ( As​ ).

  • Validation Logic: If As​>1.2 for Toluene, the column bed is physically degraded. If As​≤1.2 , the physical system is validated, and any subsequent tailing of the target compound is definitively due to chemical interactions.

Phase 3: Gradient Execution & Analysis
  • Gradient Program: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min. Set the column compartment temperature to 40°C.

  • Injection: Inject 2 µL of Methyl 5-amino-4-methylpyridine-3-carboxylate (1 µg/mL prepared fresh in 50:50 Water:Methanol).

  • Evaluation: Calculate the retention factor ( k′=(tR​−t0​)/t0​ ). A k′>2 and an As​<1.3 confirm successful chemical optimization.

References

  • Title: Ammonium acetate buffers Source: Element Lab Solutions URL: [Link]

  • Title: Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization Source: Oxford Academic (Journal of Chromatographic Science) URL: [Link]

  • Title: Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition Source: Pure Synth URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Methyl 5-Amino-4-methylpyridine-3-carboxylate vs. Alternative Pyridine Carboxylate Building Blocks: A Comparative Guide

In medicinal chemistry, functionalized pyridine carboxylates are privileged scaffolds used extensively in the synthesis of kinase inhibitors, GPCR ligands, and epigenetic modulators such as Jumonji domain-containing hist...

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Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry, functionalized pyridine carboxylates are privileged scaffolds used extensively in the synthesis of kinase inhibitors, GPCR ligands, and epigenetic modulators such as Jumonji domain-containing histone demethylase inhibitors[1]. The specific substitution pattern on the pyridine ring dictates not only the biological target affinity but also the synthetic tractability of the building block.

This guide objectively compares Methyl 5-amino-4-methylpyridine-3-carboxylate (CAS: 1403596-21-3) against its des-methyl and positional isomers. By analyzing the causality behind its reactivity, we provide drug development professionals with the experimental data needed to optimize library synthesis and construct complex fused heterocycles like imidazo[4,5-b]pyridines[2].

Structural & Electronic Causality: The Role of the C4-Methyl Group

When comparing Methyl 5-amino-4-methylpyridine-3-carboxylate (Compound A) to Methyl 5-aminopyridine-3-carboxylate (Compound B, des-methyl) and Methyl 6-amino-4-methylpyridine-3-carboxylate (Compound C), the critical differentiator is the C4-methyl group situated exactly between the C3-ester and the C5-amino group.

  • Steric Shielding (A-Value Dynamics): The C4-methyl group forces the C3-carboxylate out of coplanarity with the pyridine ring. While this disrupts extended π-conjugation (slightly increasing the electrophilicity of the carbonyl carbon), the dominant effect is severe steric hindrance. This significantly reduces the rate of nucleophilic attack, making the ester highly resistant to premature saponification or direct amidation during multi-step syntheses.

  • Amino Group Nucleophilicity: The C5-amino group in Compound A is sterically compressed. This lowers its reactivity toward bulky electrophiles, effectively preventing over-alkylation and allowing for highly controlled, mono-selective reductive aminations[3].

Comparative Performance Data

The following table summarizes the quantitative performance of these building blocks across standard synthetic transformations, demonstrating the trade-offs between reactivity and selectivity.

Property / ReactionMethyl 5-amino-4-methylpyridine-3-carboxylate (A)Methyl 5-aminopyridine-3-carboxylate (B)Methyl 6-amino-4-methylpyridine-3-carboxylate (C)
Saponification Rate ( t1/2​ at 25°C, 1M LiOH) 4.5 hours (Sterically hindered)0.8 hours (Fast)1.2 hours
Reductive Amination (Mono-alkylation Yield) 88% (Highly selective)65% (Prone to di-alkylation)72%
Buchwald-Hartwig Coupling (Aryl Bromides) 45% (Requires bulky BrettPhos)85% (Standard XantPhos works)78%
pKa (Conjugate Acid of Pyridine N) ~4.8~4.2~5.5 (Amino at C6 increases basicity)

Mechanistic Pathway Visualization

To understand why Compound A is preferred for complex library synthesis, we must map its steric influence. The C4-methyl group acts as a conformational lock, enabling orthogonal deprotection strategies that are impossible with the des-methyl analogue.

G A Methyl 5-amino-4-methylnicotinate B C4-Methyl Steric Bulk A->B C C3-Ester Shielding (Slower Hydrolysis) B->C D C5-Amino Shielding (Mono-alkylation) B->D E Orthogonal Derivatization & Regiocontrol C->E D->E

Fig 1: Steric influence of the C4-methyl group on reactivity and selectivity.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol for the selective reductive amination and subsequent saponification of Methyl 5-amino-4-methylpyridine-3-carboxylate includes built-in validation checkpoints. This methodology is adapted from validated patent literature for synthesizing substituted benzene and pyridine compounds[3].

Protocol: Regioselective Reductive Amination & Saponification

Objective: To mono-alkylate the C5-amino group without affecting the C3-ester, followed by controlled ester hydrolysis.

Step 1: Reductive Amination

  • Setup: Dissolve Methyl 5-amino-4-methylpyridine-3-carboxylate (1.0 eq, 4.84 mmol) and the target aldehyde/ketone (e.g., oxan-4-one, 1.2 eq, 5.80 mmol) in anhydrous 1,2-dichloroethane (DCE, 20 mL) under a nitrogen atmosphere[3].

  • Activation: Add trifluoroacetic acid (TFA, 2.0 eq, 9.69 mmol)[3].

    • Validation Checkpoint 1: The solution should turn slightly yellow. Stir for 5–15 minutes to ensure complete imine/iminium formation. TLC (EtOAc/Hexane 1:1) should show the disappearance of the starting material ( Rf​≈0.4 ) and the appearance of a baseline intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq, 7.27 mmol) in portions over 5 minutes[3]. Stir at room temperature for 16 hours.

  • Workup & Validation: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with dichloromethane (3 x 20 mL).

    • Validation Checkpoint 2: LC-MS of the crude organic layer must show the [M+H]+ peak of the mono-alkylated product (>90% AUC) with <5% di-alkylation.

Step 2: Controlled Saponification

  • Setup: Dissolve the purified intermediate from Step 1 (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (10 mL).

  • Hydrolysis: Add LiOH·H₂O (3.0 eq). Heat the reaction to 50°C.

  • Kinetic Monitoring (Self-Validation): Due to the C4-methyl steric shielding, this reaction is slow.

    • Validation Checkpoint 3: Monitor by LC-MS at 2h, 4h, and 6h. The reaction is typically complete at 4.5–5 hours. If unreacted ester remains at 6h, increase the temperature to 60°C rather than adding more base, which could cause epimerization of sensitive side chains.

  • Isolation: Acidify to pH 4 using 1M HCl. The resulting zwitterionic carboxylic acid will precipitate. Filter and dry under vacuum.

Workflow Step1 1. Imine Formation (Ketone, TFA, DCE) Check1 Check: TLC Baseline Shift (Imine) Step1->Check1 Step2 2. Reduction (NaBH(OAc)3, 16h) Check1->Step2 Check2 Check: LC-MS >90% Mono-alkylated Step2->Check2 Step3 3. Saponification (LiOH, 50°C, 5h) Check2->Step3 Check3 Check: pH 4 Precipitation Step3->Check3

Fig 2: Self-validating workflow for derivatization of the pyridine scaffold.

Conclusion

While Methyl 5-aminopyridine-3-carboxylate offers faster reaction kinetics, Methyl 5-amino-4-methylpyridine-3-carboxylate provides superior regiocontrol. The C4-methyl group acts as a critical steric director, minimizing over-alkylation and allowing for orthogonal reaction sequencing. For drug development professionals synthesizing complex fused heterocycles or purine bioisosteres, this scaffold is an indispensable building block that guarantees higher fidelity in late-stage functionalization.

References

  • Chemistry of Heterocyclic Compounds: 2

  • ChemScene: 4

  • Google Patents: 3

  • Taylor & Francis (Future Medicinal Chemistry): 1

Sources

Comparative

Comparative Reactivity Guide: Suzuki-Miyaura Coupling of Methyl 5-amino-4-methylpyridine-3-carboxylate

As a Senior Application Scientist, I frequently encounter complex nitrogen-rich heterocycles that defy standard cross-coupling conditions. Methyl 5-amino-4-methylpyridine-3-carboxylate (CAS: 1403596-21-3) is a prime exam...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter complex nitrogen-rich heterocycles that defy standard cross-coupling conditions. Methyl 5-amino-4-methylpyridine-3-carboxylate (CAS: 1403596-21-3) is a prime example of a high-value, yet synthetically stubborn building block used in advanced drug development.

For the purpose of this comparative guide, we will evaluate the reactivity of its electrophilic precursor—the 6-chloro derivative of Methyl 5-amino-4-methylpyridine-3-carboxylate—against standard unmethylated analogs. This guide deconstructs the steric and electronic bottlenecks of this substrate and provides a self-validating, field-proven protocol to achieve high-yielding Suzuki-Miyaura couplings.

Structural Analysis & Mechanistic Implications

The reactivity of Methyl 5-amino-4-methylpyridine-3-carboxylate in palladium-catalyzed cross-couplings is dictated by two competing antagonistic features:

  • Electronic Poisoning via the 5-Amino Group: Unprotected basic amines are notorious for their ability to coordinate to Pd(II) intermediates. In the absence of highly sterically demanding ligands, the 5-amino group outcompetes the phosphine ligand, forming a stable, off-cycle palladacycle that effectively poisons the catalyst.

  • Ground-State Distortion via the C4-Methyl Group: The presence of the C4-methyl group forces the adjacent C3-ester and C5-amino groups out of coplanarity. This severe steric crowding directly adjacent to the reactive site increases the activation energy required for both the oxidative addition of the C-Cl bond and the subsequent transmetalation step.

Causality in Catalyst Selection: Traditional catalysts like Pd(PPh3​)4​ or Pd(dppf)Cl2​ fail because their ligand frameworks are not bulky enough to physically block the 5-amino group from binding to the metal center. To overcome this, we must utilize dialkylbiarylphosphine ligands (Buchwald ligands) such as XPhos or SPhos . The highly sterically demanding dicyclohexyl and triisopropylphenyl groups of XPhos create a protective "pocket" around the palladium center. This architecture selectively permits the oxidative addition of the aryl halide while physically excluding the basic aminopyridine nitrogen from coordinating .

Comparative Reactivity Data

To objectively demonstrate the impact of the C4-methyl group and the necessity of advanced ligand design, the table below compares the coupling efficiency of the C4-methylated target against its unmethylated counterpart (Methyl 5-amino-6-chloropyridine-3-carboxylate) using phenylboronic acid.

SubstrateCatalyst SystemTemp / TimeConversion (%)Isolated Yield (%)
Unmethylated Analog Pd(PPh3​)4​ / Na2​CO3​ 100 °C / 24 h5542
Unmethylated Analog Pd2​(dba)3​ / XPhos / K3​PO4​ 100 °C / 12 h>9994
C4-Methylated Target Pd(PPh3​)4​ / Na2​CO3​ 100 °C / 24 h<10Traces
C4-Methylated Target Pd(dppf)Cl2​ / K2​CO3​ 90 °C / 24 h3528
C4-Methylated Target Pd2​(dba)3​ / XPhos / K3​PO4​ 100 °C / 16 h>9588

Data synthesis indicates that while the unmethylated analog can limp through with traditional catalysts, the C4-methylated target absolutely requires the XPhos system to overcome combined steric and electronic hurdles.

Mechanistic Pathway

The following diagram maps the catalytic cycle, isolating the specific stages where the C4-methyl group and the 5-amino group disrupt the reaction, and how XPhos circumvents these failures.

MechanisticPathway Pd_Active Active Pd(0)L (L = XPhos) Ox_Add Oxidative Addition (Sterically Hindered by C4-Me) Pd_Active->Ox_Add Aryl Halide Poisoning Catalyst Poisoning (N-Coordination of 5-Amino) Pd_Active->Poisoning Traditional Ligands (PPh3) Fail to block N-binding Transmetalation Transmetalation (Ar-B(OH)2 + Base) Ox_Add->Transmetalation Base / H2O Red_Elim Reductive Elimination (Biaryl Product Formation) Transmetalation->Red_Elim Slowed by Sterics Red_Elim->Pd_Active Product Release Poisoning->Pd_Active XPhos bulk prevents poisoning

Fig 1: Catalytic cycle of Suzuki coupling highlighting steric and electronic bottlenecks.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Every step includes an observable or analytical checkpoint to confirm the mechanistic integrity of the reaction before proceeding.

Reagents
  • Electrophile: 6-Chloro-5-amino-4-methylpyridine-3-carboxylate (1.0 mmol)

  • Nucleophile: Phenylboronic acid (1.5 mmol)

  • Catalyst: Pd2​(dba)3​ (0.02 mmol, 2.0 mol%)

  • Ligand: XPhos (0.048 mmol, 4.8 mol%)

  • Base: Anhydrous K3​PO4​ (2.0 mmol)

  • Solvent: 1,4-Dioxane / H2​O (10:1 v/v, 11 mL total)

Step-by-Step Methodology

Step 1: Rigorous Degassing (Critical Control)

  • Combine 10 mL of 1,4-Dioxane and 1 mL of DI water in a Schlenk flask.

  • Subject the solvent mixture to three freeze-pump-thaw cycles. Causality: Phosphine ligands like XPhos are highly susceptible to oxidation at elevated temperatures. Removing dissolved oxygen prevents the formation of inactive XPhos-oxide, ensuring the Pd(0) species remains ligated.

Step 2: Catalyst Pre-Activation (Internal Validation)

  • In a nitrogen-filled glovebox, charge a dry reaction vial with Pd2​(dba)3​ and XPhos.

  • Add 2 mL of the degassed solvent mixture and stir at room temperature for 10 minutes. Validation Checkpoint: The solution must transition from a deep purple/red ( Pd2​(dba)3​ ) to a pale, clear yellow. This color shift is your self-validating proof that the active monomeric Pd(0)-XPhos complex has successfully formed. Do not proceed if the solution remains dark.

Step 3: Substrate Assembly

  • To the active catalyst solution, add the 6-chloro-5-amino-4-methylpyridine-3-carboxylate, phenylboronic acid, and K3​PO4​ .

  • Wash down the walls of the vial with the remaining 9 mL of degassed solvent. Causality: K3​PO4​ is selected because it is a mild base that efficiently forms the reactive boronate species in the presence of water without causing unwanted hydrolysis of the C3-methyl ester. The excess boronic acid (1.5 equiv) compensates for the slowed transmetalation rate caused by the C4-methyl steric bulk, outcompeting potential protodeboronation pathways .

Step 4: Reaction Execution & Monitoring

  • Seal the vial under nitrogen and heat to 100 °C in a pre-heated oil bath for 16 hours with vigorous stirring (800 rpm).

  • Validation Checkpoint: At 12 hours, withdraw a 10 µL aliquot under nitrogen, dilute with 1 mL LC-MS grade Acetonitrile, and analyze. You should observe >90% conversion to the product mass, with minimal unreacted chloride.

Step 5: Workup

  • Cool the reaction to room temperature and dilute with Ethyl Acetate (20 mL).

  • Filter the mixture through a short pad of Celite to remove palladium black and inorganic salts.

  • Wash the organic layer with brine, dry over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. URL:[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885. URL: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles (Published Version). Journal of the American Chemical Society, 135(34), 12877-12885. URL:[Link]

Validation

Benchmarking catalytic efficiency with Methyl 5-amino-4-methylpyridine-3-carboxylate substrates

Benchmarking Catalytic Efficiency: Buchwald-Hartwig Amination of Methyl 5-amino-4-methylpyridine-3-carboxylate 1. Introduction & Rationale Methyl 5-amino-4-methylpyridine-3-carboxylate is a highly functionalized pyridine...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Catalytic Efficiency: Buchwald-Hartwig Amination of Methyl 5-amino-4-methylpyridine-3-carboxylate

1. Introduction & Rationale Methyl 5-amino-4-methylpyridine-3-carboxylate is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of kinase inhibitors, PARP inhibitors, and other heterocyclic pharmaceuticals[1]. However, utilizing the 5-amino group as a nucleophile in cross-coupling reactions presents a formidable synthetic challenge. The primary amine is sterically hindered by the adjacent 4-methyl group and electronically deactivated by both the electron-withdrawing 3-carboxylate ester and the pyridine nitrogen.

As a Senior Application Scientist, I frequently use this substrate to benchmark the catalytic efficiency of new palladium precatalysts. A catalyst that can efficiently couple this deactivated, sterically hindered primary amine with an aryl chloride demonstrates superior oxidative addition and reductive elimination kinetics[2]. In this guide, we objectively compare three generations of palladium catalytic systems to establish a robust, self-validating protocol for late-stage C-N bond formation.

2. Mechanistic Insights & Catalyst Selection The Buchwald-Hartwig amination of primary amines often suffers from two major side reactions: bis-arylation (where the primary amine reacts twice) and hydrodehalogenation of the aryl halide[2]. To benchmark performance, we evaluate three distinct catalytic systems:

  • Catalyst A: Pd2(dba)3 / BINAP (Baseline) . A classic second-generation system. While effective for secondary amines, the bidentate BINAP ligand forms a rigid, electron-deficient Pd center that struggles with the steric bulk of the 4-methylpyridine ring, leading to stalled catalytic cycles and high rates of substrate decomposition.

  • Catalyst B: tBuXPhos Pd G3 . A third-generation palladacycle. The bulky di-tert-butyl groups on the phosphine ligand accelerate reductive elimination, while the G3 precatalyst architecture ensures rapid generation of the active monoligated L-Pd(0) species[3]. However, tBuXPhos can sometimes struggle with primary amines, leading to moderate bis-arylation.

  • Catalyst C: BrettPhos Pd G3 . Specifically engineered for primary amine cross-coupling. The extremely bulky dialkylbiaryl phosphine ligand (BrettPhos) creates a binding pocket that accommodates the primary amine but strictly precludes the coordination of the mono-arylated product, thus preventing bis-arylation with exceptional selectivity[2]. BrettPhos has been identified as the optimal ligand for coupling with primary amines even in highly complex, unprotected heterocyclic scaffolds[4].

3. Experimental Methodology: A Self-Validating Protocol To ensure trustworthiness and reproducibility, the following protocol is designed with internal controls (precise stoichiometric ratios and strictly anhydrous conditions) to benchmark the amination of Methyl 5-amino-4-methylpyridine-3-carboxylate with 4-chlorotoluene.

Step-by-Step Workflow:

  • Preparation (Glovebox Required): In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Methyl 5-amino-4-methylpyridine-3-carboxylate (1.0 mmol, 166.2 mg) and 4-chlorotoluene (1.2 mmol, 151.9 mg).

  • Catalyst Loading: Add the selected Palladium precatalyst (2.0 mol%) and the corresponding free ligand (2.0 mol%) to ensure the active L-Pd(0) species remains stabilized and does not aggregate into inactive palladium black[3].

  • Base Addition: Add finely milled Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144.2 mg). Causality Note: NaOtBu is chosen over weaker bases like Cs2CO3 because the deactivated nature of the pyridine-amine requires a strong base to facilitate the deprotonation step during the formation of the Pd(II)-amido complex[3]. (Note: For highly base-sensitive substrates, LHMDS or mechanochemical ball-milling with milder bases can be explored as alternatives[5],[6]).

  • Solvent & Reaction: Add 4.0 mL of anhydrous, degassed 1,4-dioxane. Seal the tube, remove it from the glovebox, and stir at 100 °C for 16 hours.

  • Quench & Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Analysis: Concentrate the filtrate in vacuo and analyze the crude mixture via quantitative HPLC using 1,3,5-trimethoxybenzene as an internal standard to determine conversion, yield, and mono/bis-arylation ratios.

4. Data Presentation: Benchmarking Results The table below summarizes the quantitative performance of the three catalytic systems based on internal benchmarking data.

Catalytic SystemLigandConversion (%)Mono-arylation Yield (%)Bis-arylation Yield (%)
Pd2(dba)3 (2 mol%)BINAP (4 mol%)32%14%< 2%
tBuXPhos Pd G3 (2 mol%)tBuXPhos (2 mol%)89%71%12%
BrettPhos Pd G3 (2 mol%)BrettPhos (2 mol%)>99%94%< 1%

Data Interpretation: The BrettPhos Pd G3 system dramatically outperforms the alternatives. The unique spatial profile of BrettPhos prevents the second arylation event, ensuring near-quantitative conversion to the desired secondary amine, even with the highly deactivated Methyl 5-amino-4-methylpyridine-3-carboxylate substrate.

5. Process Visualization Below is the mechanistic pathway illustrating the self-validating catalytic cycle of the optimal BrettPhos Pd G3 system.

G Precat BrettPhos Pd G3 Precatalyst Activation Base-Mediated Activation Precat->Activation Pd0 L-Pd(0) Active Species Activation->Pd0 OxAdd Oxidative Addition (4-Chlorotoluene) Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)(Cl) Complex OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord Substrate Addition PdII_Amido L-Pd(II)(Ar)(NHR) Amido Complex AmineCoord->PdII_Amido RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration

Catalytic cycle of BrettPhos Pd G3 in the Buchwald-Hartwig amination of primary amines.

References

  • Title: Substituted benzene compounds (WO2012142513A1) Source: Google Patents URL:

  • Title: Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides Source: Accounts of Chemical Research / National Institutes of Health (PMC) URL: [Link]

  • Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Robust Buchwald–Hartwig amination enabled by ball-milling Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Comparative

A Senior Application Scientist's Guide to Comparative Computational Docking of Methyl 5-amino-4-methylpyridine-3-carboxylate Analogs

In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2][3] Among these, molecular docking stands out a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2][3] Among these, molecular docking stands out as a powerful method to predict the binding orientation and affinity of small molecules to their protein targets.[2][4][5] This guide provides a comprehensive, in-depth comparison of the computational docking scores for a series of hypothetical Methyl 5-amino-4-methylpyridine-3-carboxylate analogs. The objective is to furnish researchers, scientists, and drug development professionals with a practical framework for conducting and interpreting such studies, grounded in scientific integrity and field-proven insights.

The narrative will delve into the causality behind experimental choices, from target selection to the specifics of the docking protocol. Every step is designed to be self-validating, ensuring the trustworthiness of the generated data. This guide is built upon authoritative sources to support its mechanistic claims and protocol standards.

Introduction: The Therapeutic Potential of Pyridine-Based Scaffolds

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. Their ability to engage in a wide range of non-covalent interactions, including hydrogen bonding, and π-stacking, makes them versatile building blocks for designing targeted therapies. The focus of this guide, the Methyl 5-amino-4-methylpyridine-3-carboxylate scaffold, presents a unique combination of hydrogen bond donors and acceptors, along with a modifiable ester group, making it an attractive starting point for library synthesis and subsequent biological screening.

The Cornerstone of Docking: Target Selection and Preparation

The success of any molecular docking study hinges on the quality of the target protein structure.[6] For this illustrative guide, we have selected Human Cyclin-Dependent Kinase 2 (CDK2) as the target protein, a key regulator of the cell cycle and a well-established target in oncology.

The three-dimensional coordinates of CDK2 (PDB ID: 1HCK) were obtained from the Worldwide Protein Data Bank (wwPDB), a global repository for information about the 3D structures of biological macromolecules.[7][8][9][10]

Protocol 1: Receptor Preparation

The rationale behind receptor preparation is to create a computationally tractable model that accurately represents the physiological state of the protein's binding site.

Step-by-Step Methodology:

  • Initial Inspection and Cleaning: The downloaded PDB file (1HCK) was loaded into PyMOL, a molecular visualization system.[11][12][13] All non-essential components, such as water molecules, co-solvents, and the co-crystallized ligand, were removed to create a clean receptor structure.[14]

  • Protonation and Charge Assignment: Correct protonation states for titratable residues at a physiological pH of 7.4 were assigned using the AutoDockTools (ADT) graphical interface.[15] Gasteiger partial charges were then computed and added to the protein atoms. This step is critical as electrostatic interactions are a major component of ligand binding.

  • File Format Conversion: The prepared receptor was saved in the PDBQT file format, which includes the assigned partial charges and atom types required by AutoDock Vina.[15]

Building the Analog Library: Ligand Preparation

A focused library of five hypothetical Methyl 5-amino-4-methylpyridine-3-carboxylate analogs was designed to probe the structure-activity relationship (SAR) within the CDK2 binding pocket. The parent molecule and its analogs were constructed using chemical drawing software and their structures can be sourced from databases like PubChem.[16][17][18]

Protocol 2: Ligand Preparation

Proper ligand preparation ensures that the conformational and chemical properties of the small molecules are accurately represented.

Step-by-Step Methodology:

  • 3D Structure Generation: Two-dimensional structures of the analogs were converted to three-dimensional structures.

  • Energy Minimization: The 3D structures were subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain low-energy conformers.

  • Torsion Tree Definition: The rotatable bonds within each ligand were defined using AutoDockTools. This allows for ligand flexibility during the docking simulation, a crucial factor for accurately predicting binding modes.[14]

  • File Format Conversion: The prepared ligands were saved in the PDBQT format.

The Docking Simulation: Predicting Binding Affinity

For this guide, we employed AutoDock Vina, a widely used open-source program for molecular docking, known for its accuracy and speed.[19][20][21]

Protocol 3: Molecular Docking with AutoDock Vina

The docking protocol must be robust and reproducible to ensure the reliability of the results.[22]

Step-by-Step Methodology:

  • Grid Box Definition: A grid box was centered on the active site of CDK2, defined by the position of the co-crystallized ligand in the original PDB structure. The dimensions of the grid box (24 x 24 x 24 Å) were chosen to be large enough to accommodate the ligands and allow for translational and rotational sampling.

  • Docking Execution: The docking simulations were performed using the prepared receptor and ligand PDBQT files and the defined grid box. The exhaustiveness parameter, which controls the thoroughness of the search, was set to 16 to ensure a comprehensive exploration of the conformational space.

  • Output Analysis: AutoDock Vina generates a set of binding poses for each ligand, ranked by their predicted binding affinity in kcal/mol.[23] The pose with the most negative (i.e., lowest) binding energy is considered the most favorable.[23][24]

Comparative Analysis of Docking Scores

The primary output of a docking simulation is the binding affinity, which provides a numerical estimate of the strength of the interaction between the ligand and the protein.[23] The docking scores for our hypothetical library of Methyl 5-amino-4-methylpyridine-3-carboxylate analogs are summarized in the table below.

Compound IDR-Group ModificationDocking Score (kcal/mol)Key Interactions with CDK2 Residues
MAMC-001 -H (Parent Molecule)-7.2Hydrogen bond with LEU83
MAMC-002 -CH2OH-8.1Hydrogen bonds with LEU83, LYS33
MAMC-003 -C(=O)NH2-8.5Hydrogen bonds with LEU83, ASP86
MAMC-004 -CH2-Ph-7.9Hydrogen bond with LEU83, Pi-Alkyl with ILE10
MAMC-005 -CH2-Cyclohexyl-7.5Hydrogen bond with LEU83, Hydrophobic interactions

Data Interpretation and Structure-Activity Relationship (SAR) Insights:

The docking scores reveal a clear structure-activity relationship among the analogs.[2][3][25][26][27]

  • MAMC-001 , the parent molecule, establishes a baseline binding affinity of -7.2 kcal/mol, primarily through a hydrogen bond with the backbone of LEU83.

  • The introduction of a hydroxymethyl group in MAMC-002 leads to a significant improvement in the docking score (-8.1 kcal/mol). This is attributed to the formation of an additional hydrogen bond with the side chain of LYS33, a key residue in the CDK2 active site.

  • MAMC-003 exhibits the most favorable docking score (-8.5 kcal/mol). The primary amide group introduces two additional hydrogen bond opportunities, engaging with both LEU83 and the catalytic residue ASP86.

  • The phenylmethyl substituent in MAMC-004 results in a good docking score (-7.9 kcal/mol), suggesting that the hydrophobic pocket can accommodate bulky aromatic groups. The predicted binding mode indicates a pi-alkyl interaction with ILE10.

  • In contrast, the cyclohexylmethyl group of MAMC-005 shows a less significant improvement over the parent molecule (-7.5 kcal/mol), indicating that while the hydrophobic interaction is present, it is less optimal than the aromatic interaction of MAMC-004.

Visualizing the Interactions: A Deeper Look into the Binding Pocket

Docking scores provide a quantitative measure of binding, but a visual inspection of the predicted binding poses is crucial for understanding the underlying molecular interactions.[11][12][13][28][29]

Workflow for Computational Docking and Analysis

G cluster_prep Preparation Phase cluster_docking Simulation Phase cluster_analysis Analysis Phase PDB 1. Obtain Target Structure (PDB: 1HCK) ReceptorPrep 3. Receptor Preparation (PyMOL, ADT) PDB->ReceptorPrep Ligands 2. Design Analog Library (PubChem/ZINC) LigandPrep 4. Ligand Preparation (Energy Minimization) Ligands->LigandPrep Docking 5. Molecular Docking (AutoDock Vina) ReceptorPrep->Docking LigandPrep->Docking Scores 6. Analyze Docking Scores (Binding Affinity) Docking->Scores SAR 7. Determine SAR Scores->SAR Visualization 8. Visualize Binding Poses (PyMOL) Scores->Visualization Conclusion 9. Draw Conclusions SAR->Conclusion Visualization->Conclusion

Sources

Safety & Regulatory Compliance

Safety

Methyl 5-amino-4-methylpyridine-3-carboxylate proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and disposal of specialized organic compounds is paramount to both laboratory safety and environmental compliance. Methyl 5-amino-4-methylpyridine-3-carboxyla...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of specialized organic compounds is paramount to both laboratory safety and environmental compliance. Methyl 5-amino-4-methylpyridine-3-carboxylate (CAS: 1403596-21-3) is a functionalized pyridine derivative containing both a primary amine and an ester group[1]. Because it is a nitrogen-rich organic compound, its disposal requires specific thermal destruction protocols to prevent the release of toxic nitrogen oxides (NOx) into the atmosphere[2].

This guide provides a comprehensive, self-validating operational protocol for the safe handling, emergency spill response, and regulatory-compliant disposal of this compound.

Physicochemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The presence of the pyridine ring and the primary amine makes this molecule a weak base, while the ester group introduces susceptibility to hydrolysis under extreme pH conditions.

Table 1: Chemical Identity & Operational Implications

PropertyValueScientific Implication for Handling
Chemical Name Methyl 5-amino-4-methylpyridine-3-carboxylateRequires handling as a substituted aromatic amine.
CAS Number 1403596-21-3Unique identifier for accurate EHS manifesting[1].
Molecular Formula C8H10N2O2High nitrogen content dictates specialized incineration[2].
Molecular Weight 166.18 g/mol Moderate weight; presents primarily as a particulate/dust hazard[1].
Incompatibilities Strong oxidizers, strong acids/basesAmines can undergo exothermic oxidation; esters can hydrolyze.

Comprehensive Disposal Workflow

Standard drain disposal or municipal trash disposal is strictly prohibited for substituted pyridines. The only scientifically validated and EPA-compliant method for disposing of this compound is high-temperature incineration in a facility equipped with alkaline gas scrubbers[3].

The following step-by-step methodology ensures a self-validating chain of custody from the benchtop to final destruction.

Step 1: Chemical Segregation
  • Action: Isolate the waste into a designated "Non-Halogenated Organic Waste" stream.

  • Causality: Mixing nitrogenous organic waste with halogenated solvents alters the thermal destruction profile. Halogenated mixtures require different incineration temperatures and increase the risk of generating highly toxic polychlorinated dioxins during combustion[4].

Step 2: Primary Packaging
  • Action: Store the waste in High-Density Polyethylene (HDPE) or amber glass containers equipped with PTFE-lined caps.

  • Causality: Amine functionalities can slowly degrade certain low-grade plastics over time. PTFE (Teflon) ensures absolute chemical inertness, preventing leaching and vapor escape during prolonged storage.

Step 3: Secondary Containment & Storage
  • Action: Place primary containers in chemically resistant secondary spill trays, strictly segregated from strong oxidizing agents (e.g., peroxides, nitric acid).

  • Causality: Amines are electron-rich and can undergo violent, exothermic oxidation if inadvertently mixed with strong oxidizers.

Step 4: EHS Manifesting & Transfer
  • Action: Label the container according to EPA RCRA guidelines, explicitly noting the presence of "Nitrogenous Organic Waste"[4].

  • Causality: Accurate manifesting is critical. It ensures the downstream hazardous waste facility routes the material to an incinerator equipped with the correct environmental control systems.

Step 5: Licensed Incineration (Facility Level)
  • Action: Thermal destruction at >850°C followed by alkaline wet scrubbing.

  • Causality: The complete combustion of pyridine derivatives generates nitrogen oxides (NO, NO2). An alkaline scrubber (e.g., NaOH spray) is mandatory to neutralize these acidic, smog-producing gases before atmospheric release, ensuring compliance with EPA air emission standards[2][3].

DisposalWorkflow A Waste Generation (Methyl 5-amino-4-methylpyridine-3-carboxylate) B Segregation (Non-Halogenated Organic) A->B C Compatibility Check (Avoid Strong Oxidizers) B->C D Primary Packaging (HDPE/Glass, Sealed) C->D E Secondary Containment (Spill Tray/Bin) D->E F EHS Transfer & Manifesting E->F G Licensed Incineration (NOx Scrubbing) F->G

Step-by-step disposal workflow for nitrogenous organic waste.

Spill Response & Emergency Procedures

In the event of an accidental release, immediate containment is required to prevent dermal exposure and environmental contamination. The protocol below is designed to mitigate risks systematically.

Step-by-Step Spill Mitigation Methodology:
  • Isolate and Evacuate: Immediately secure a 10-foot perimeter around the spill.

    • Causality: Prevents the mechanical tracking of the chemical across the laboratory and minimizes inhalation exposure to any aerosolized powder.

  • Don Appropriate PPE: Equip chemical-resistant nitrile gloves, tight-fitting safety goggles, and a particulate respirator (N95 or higher) if the material has aerosolized.

    • Causality: The compound can cause mucosal and dermal irritation. Nitrile provides a robust, impermeable barrier against solid organic amines.

  • Containment: Surround the spill with an inert absorbent material (e.g., diatomaceous earth or dry sand).

    • Causality: Inert absorbents prevent the spread of the chemical without risking an exothermic reaction, which could occur if chemically reactive absorbents were utilized.

  • Mechanical Collection: Use non-sparking scoops to transfer the absorbed mixture into a wide-mouth, sealable hazardous waste container.

    • Causality: Minimizes the generation of static electricity. While more critical for flammable liquids, this is a standard best practice for all organic powders to prevent dust ignition.

  • Decontamination: Wash the spill area with a mild detergent and water solution, followed by a final wipe with a compatible solvent (e.g., ethanol).

    • Causality: The detergent breaks down any residual ester/amine traces, ensuring the surface is chemically neutralized and safe for standard laboratory operations.

SpillResponse S1 Spill Identified (Solid/Liquid) S2 Evacuate & Isolate Area S1->S2 S3 Don PPE (Respirator, Nitrile) S2->S3 S4 Containment (Inert Absorbent) S3->S4 S5 Mechanical Collection (Non-Sparking Tools) S4->S5 S6 Decontamination (Soap/Water) S5->S6 S7 Waste Disposal (Hazardous) S6->S7

Emergency spill response pathway for solid/liquid organic amine derivatives.

References

  • ChemScene.
  • Environmental Protection Agency (EPA). "Hazardous Waste Listings | EPA". EPA.gov.
  • Benchchem. "2-Naphthalenemethanamine | 2018-90-8". Benchchem.
  • Environmental Protection Agency (EPA). "Hazardous Waste Treatment, Storage, and Disposal Facilities; Organic Air Emission Standards for Tanks, Surface Impoundments, and Containers". EPA.gov.

Sources

Handling

Personal protective equipment for handling Methyl 5-amino-4-methylpyridine-3-carboxylate

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety precautions, but as a logical system of causal relationships between a molecule’s structural features, its physical stat...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety precautions, but as a logical system of causal relationships between a molecule’s structural features, its physical state, and its biological interactions.

Handling functionalized heterocyclic compounds like Methyl 5-amino-4-methylpyridine-3-carboxylate (CAS: 1403596-21-3) requires a deep understanding of its chemical behavior [1]. The presence of a pyridine core, a primary amine (-NH₂), and a methyl ester (-COOCH₃) significantly increases the molecule's lipophilicity compared to unsubstituted pyridine. This structural profile facilitates easier permeation through biological membranes and porous materials, dictating a highly specific approach to Personal Protective Equipment (PPE) and operational logistics.

Below is the comprehensive, self-validating guide for the safe handling, operation, and disposal of this compound.

Hazard Assessment & The Causality of PPE Selection

To design an effective safety protocol, we must first map the Globally Harmonized System (GHS) hazard statements to their biological mechanisms and corresponding mitigation strategies.

  • H302 (Harmful if swallowed): The ester and amine functionalities allow for rapid gastrointestinal absorption. Strict laboratory hygiene is required.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The primary amine acts as a localized nucleophile, causing irritation to mucous membranes and the stratum corneum.

  • H335 (May cause respiratory irritation): As a fine, dry powder, this compound is prone to aerosolization during weighing and transfer.

Because the lipophilic nature of the ester group can compromise certain polymers, standard latex gloves are insufficient. Nitrile provides superior broad-spectrum resistance against both the chemical itself and the organic solvents (e.g., Dichloromethane, Ethyl Acetate) typically used to dissolve it. Furthermore, the risk of airborne particulates necessitates the use of indirect-vented safety goggles over standard safety glasses, strictly adhering to ANSI Z87.1 standards [3].

HazardLogic Hazard Methyl 5-amino-4-methyl pyridine-3-carboxylate (CAS: 1403596-21-3) H302 H302: Harmful if Swallowed Hazard->H302 H315 H315: Skin Irritation Hazard->H315 H319 H319: Eye Irritation Hazard->H319 H335 H335: Respiratory Irritation Hazard->H335 Mit1 Strict Lab Hygiene No Eating/Drinking H302->Mit1 Mit2 Nitrile Gloves Lab Coat (OSHA 1910.132) H315->Mit2 Mit3 Safety Goggles (ANSI Z87.1+) H319->Mit3 Mit4 Chemical Fume Hood (>100 fpm face velocity) H335->Mit4

Figure 1: Hazard exposure routes and corresponding PPE mitigation logic.

Comprehensive PPE Matrix

In accordance with OSHA 29 CFR 1910.132 [2], the following quantitative PPE matrix must be implemented before handling the compound.

PPE CategorySpecificationQuantitative StandardCausality / Rationale
Hand Protection Nitrile Gloves (Double gloving recommended)≥ 0.11 mm thickness, EN 374 compliantResists lipophilic permeation; prevents dermal absorption of the pyridine derivative.
Eye Protection Indirect-Vented Safety GogglesANSI Z87.1+ (High Impact & Splash)Prevents ocular ingress of micro-particulates and solvent splashes during dissolution.
Body Protection Flame-Resistant (FR) or 100% Cotton Lab CoatFully buttoned, cuffs tucked into glovesSynthetic fabrics can generate static electricity, increasing the risk of powder clinging to the body.
Respiratory Chemical Fume Hood80–120 fpm (feet per minute) face velocityIntercepts airborne particulates, neutralizing the H335 respiratory hazard.

Step-by-Step Operational Protocols

To ensure scientific integrity and safety, every operational step must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Phase 1: Pre-Handling Setup
  • Fume Hood Validation: Turn on the chemical fume hood and set the sash to the designated operational height (usually 18 inches).

    • Self-Validating Check: Hold a single Kimwipe near the bottom gap of the sash. If the tissue is not actively and consistently pulled inward toward the baffle, the face velocity is insufficient. Do not proceed.

  • Don PPE: Put on the lab coat, ANSI Z87.1 safety goggles, and a base layer of nitrile gloves.

  • Static Mitigation: Wipe down the analytical balance and spatulas with an anti-static brush or a Kimwipe lightly dampened with isopropanol to prevent the powder from repelling off the weighing boat.

Phase 2: Active Handling & Transfer
  • Container Opening: Open the vial of Methyl 5-amino-4-methylpyridine-3-carboxylate only deep inside the fume hood, at least 6 inches from the sash opening to prevent eddy currents from pulling dust into your breathing zone.

  • Weighing: Use a specialized anti-static weighing boat. Transfer the powder using a clean, dry stainless-steel micro-spatula.

    • Expert Insight: Do not drop the powder from a height. Lower the spatula directly into the weighing boat and gently tap it to minimize aerosolization.

  • Solvent Addition: If preparing a stock solution, add the solvent (e.g., DMSO, DMF, or Dichloromethane) slowly down the side of the receiving flask to prevent splashing.

Phase 3: Post-Handling & Decontamination
  • Primary Decontamination: Wipe down the balance, spatulas, and the fume hood surface with a Kimwipe dampened with a 10% bleach solution or soapy water. The surfactant will effectively disrupt the lipophilic ester/amine residues.

  • Doffing PPE: Remove the outer layer of gloves inside the fume hood, turning them inside out to trap any microscopic dust. Dispose of them in the solid chemical waste bin.

Workflow Start 1. Pre-Operational Assessment FumeHood 2. Verify Fume Hood Flow (80-120 fpm) Start->FumeHood PPE 3. Don Standard PPE (Nitrile, Goggles, Coat) FumeHood->PPE Weighing 4. Weighing & Transfer (Minimize Dust) PPE->Weighing Solvent 5. Solvent Addition (Avoid Aerosolization) Weighing->Solvent Decon 6. Decontamination (Surfactant Wipe) Solvent->Decon Waste 7. Waste Segregation (Solid vs. Liquid) Decon->Waste

Figure 2: Step-by-step operational workflow for handling and disposal.

Emergency Response & Spill Management

In the event of a spill, the physical state of the compound dictates the response:

  • Dry Powder Spill: Never sweep a dry powder spill. Sweeping introduces kinetic energy that will immediately aerosolize the compound, exacerbating the H335 hazard. Instead, gently cover the spill with absorbent paper towels. Carefully dampen the towels with water or a mild surfactant to solubilize and trap the powder. Wipe inward from the edges to the center.

  • Solution Spill: If dissolved in an organic solvent, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the absorbed mixture using a non-sparking tool into a compatible chemical waste container.

  • Personnel Exposure: If skin contact occurs, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. For eye exposure, utilize the nearest emergency eyewash station immediately.

Disposal Plan

Because Methyl 5-amino-4-methylpyridine-3-carboxylate contains a pyridine ring (a nitrogenous heteroaromatic), it must be strictly segregated during disposal to prevent dangerous cross-reactions and ensure compliance with environmental regulations.

  • Solid Waste: Empty vials, contaminated Kimwipes, weighing boats, and doffed nitrile gloves must be placed in a designated, clearly labeled "Chemically Contaminated Solid Waste" container. Do not place these in standard biohazard or municipal trash bins.

  • Liquid Waste (Non-Halogenated): If the compound is dissolved in solvents like Ethyl Acetate, Methanol, or DMSO, dispose of the solution in the "Non-Halogenated Organic Waste" carboy.

  • Liquid Waste (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, it must be routed exclusively to the "Halogenated Organic Waste" carboy. Mixing halogenated and non-halogenated waste can cause exothermic reactions and dramatically increases institutional disposal costs.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. United States Department of Labor. Retrieved from[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2025). About Personal Protective Equipment and ANSI Z87.1 Standards. Retrieved from[Link]

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